4-(Dimethylamino)benzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJDXRVQCYBXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963871 | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4755-50-4 | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl chloride, 4-(dimethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Dimethylamino)benzoyl Chloride for Researchers and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoyl chloride, also known as DMABC, is a valuable reagent in organic synthesis and analytical chemistry. Its utility is particularly pronounced in the derivatization of primary and secondary amines for enhanced detection in High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of this compound, including its chemical properties, structure, synthesis, and key applications in research and drug development.
Core Properties and Structure
This compound is a crystalline solid that is highly reactive and sensitive to moisture. Its chemical structure features a benzoyl chloride moiety substituted with a dimethylamino group at the para position. This electron-donating group enhances the reactivity of the acyl chloride and imparts useful spectroscopic properties to its derivatives.
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its proper handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Appearance | White to grey to dark brown solid | [3] |
| Melting Point | 145-149 °C | [2] |
| Purity | ≥97% | [2] |
| UV-Vis (λmax) | A UV-Vis spectrum is available through the NIST WebBook. | [1] |
| IR Spectrum | An FT-IR spectrum is available through PubChem. | [4] |
| ¹H and ¹³C NMR Spectra | ¹³C NMR spectral data is available through PubChem. | [4] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 4-Dimethylaminobenzoic acid with thionyl chloride.[5]
Materials:
-
4-Dimethylaminobenzoic acid
-
Thionyl chloride
-
Ethyl acetate
Procedure:
-
Suspend 4-Dimethylaminobenzoic acid (1.0 equivalent) in ethyl acetate.
-
With stirring, add thionyl chloride (2.0 equivalents) dropwise to the suspension.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Remove the solvent by rotary evaporation to yield the crude product as a solid.
-
Recrystallize the solid from ethyl acetate to obtain pure 4-dimethylaminobenzoyl chloride. A typical yield is around 78%.[5]
General Protocol for HPLC Derivatization of Amines
This compound is widely used as a derivatizing agent for primary and secondary amines to improve their detection by UV or fluorescence detectors in HPLC analysis. The following is a general protocol that can be adapted for specific applications.
Materials:
-
Analyte containing a primary or secondary amine group
-
This compound solution (e.g., in acetonitrile)
-
Aqueous buffer (e.g., borate buffer, pH 9)
-
Quenching solution (e.g., a solution of a primary amine like glycine)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the analyte in the aqueous buffer.
-
Add an excess of the this compound solution to the analyte solution.
-
Vortex the mixture and allow it to react at a specific temperature (e.g., room temperature or slightly elevated) for a defined period.
-
Quench the reaction by adding the quenching solution to consume any unreacted this compound.
-
Extract the derivatized analyte into an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Applications in Drug Development
The reactivity of the acyl chloride group makes this compound a useful building block in the synthesis of more complex molecules, including potential therapeutic agents. A notable application is in the development of kinase inhibitors, a major class of drugs used in oncology.
Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.[6] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6][7] The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer selectivity and desirable pharmacokinetic properties.
The synthesis of certain kinase inhibitors involves the use of benzoyl chloride derivatives to introduce specific moieties onto a core scaffold. For example, a similar compound, 4-(chloromethyl)benzoyl chloride, is used in the synthesis of novel benzamide derivatives that act as potential tyrosine kinase inhibitors.[8] This highlights the role of such reagents in constructing the complex molecular architectures required for targeted cancer therapies.
Below is a conceptual workflow illustrating the role of a substituted benzoyl chloride in the synthesis of a generic kinase inhibitor.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and should be handled in a dry, inert atmosphere. When working with this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
References
- 1. Benzoyl chloride, 4-(dimethylamino)- [webbook.nist.gov]
- 2. 4-二甲氨基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
4-(Dimethylamino)benzoyl chloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dimethylamino)benzoyl chloride, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the synthesis of novel compounds and derivatization for analytical purposes.
Core Physical and Chemical Properties
This compound, also known as p-(Dimethylamino)benzoyl chloride, is a monoacyl halide. It presents as a solid and is characterized by its reactivity, particularly towards nucleophiles. Due to its sensitivity, it requires careful handling and storage under inert, dry conditions.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.635 g/mol | [1] |
| Appearance | White to tan crystalline powder | [2] |
| Melting Point | 145-149 °C (lit.) | [3] |
| Boiling Point | 180 °C at 15 mmHg | [4] |
| Density | 1.209 g/cm³ | [2] |
| Solubility | Reacts with water | [5] |
Chemical Properties and Safety Information
Understanding the chemical reactivity and hazards associated with this compound is crucial for its safe handling and effective use in experimental work.
| Property | Description | Reference(s) |
| Reactivity | Reacts violently with water, amines, and alcohols. It is sensitive to moisture and air. | [4],[6] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [6] |
| Hazard Class | 8 (Corrosive) | [6] |
| Hazard Statements | Causes severe skin burns and eye damage. | [7] |
| Incompatible Materials | Strong oxidizing agents, water, alcohols, and amines (unless for a specific reaction). | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and a common application of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental contexts.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 4-Dimethylaminobenzoic acid with thionyl chloride.
Procedure Details:
-
Suspend 4-Dimethylaminobenzoic acid (1.0 equivalent) in ethyl acetate.
-
Add thionyl chloride (2.0 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Remove the solvent by rotary evaporation to yield the crude product as a solid.
-
Recrystallize the solid from ethyl acetate to afford pure this compound.[4]
Amidation Reaction with Primary Amines
This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental to its use as a derivatizing agent.
General Procedure:
-
Dissolve the acid chloride (1.0 equivalent) in a suitable aprotic solvent (e.g., Cyrene™) and cool the solution to 0 °C.
-
Add triethylamine (1.1 equivalents) followed by the primary amine (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Add water to precipitate the amide product.
-
Filter the precipitate and wash with water to yield the pure amide.
Experimental Workflows
The following diagram illustrates a typical workflow for the derivatization of an amine with this compound for applications such as enhancing detectability in HPLC analysis.
References
- 1. Benzoyl chloride, 4-(dimethylamino)- [webbook.nist.gov]
- 2. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 3. This compound 97 4755-50-4 [sigmaaldrich.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dimethylamino)benzoyl chloride is a crucial intermediate in organic synthesis, notably in the preparation of pharmaceuticals and photoactive materials. Its synthesis is primarily achieved through the chlorination of 4-(dimethylamino)benzoic acid. This guide provides a detailed examination of the two principal synthesis routes: the use of thionyl chloride and the application of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). This document furnishes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate practical application in a research and development setting.
Introduction
This compound, also known as DMABC, is a valuable acyl chloride derivative. It serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals targeting neurological and cardiovascular conditions, and in the production of materials for reprographics.[1] The reactivity of the acyl chloride group makes it an excellent electrophile for reactions with a wide range of nucleophiles, such as alcohols, amines, and arenes. This guide focuses on the most common and efficient laboratory-scale methods for its preparation from 4-(dimethylamino)benzoic acid.
Core Synthesis Routes
The conversion of 4-(dimethylamino)benzoic acid to its corresponding acyl chloride involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This transformation requires a chlorinating agent to activate the carboxylic acid. The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Route 1: Thionyl Chloride Method
This is a classic and widely used method for preparing acyl chlorides. Thionyl chloride is an inexpensive and effective reagent that produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.
Caption: General reaction scheme for the synthesis of this compound using thionyl chloride.
The mechanism involves a nucleophilic attack by the carboxylic acid on the electrophilic sulfur atom of thionyl chloride, followed by the formation of a highly reactive intermediate. A subsequent attack by the chloride ion yields the final product.
Caption: Mechanism of acyl chloride formation using thionyl chloride.
-
Reactants: 4-(Dimethylamino)benzoic acid (250 g, 1.51 moles) and thionyl chloride (359.3 g, 3.02 moles).
-
Solvent: Ethyl acetate (2 L).
-
Procedure:
-
Suspend 4-(dimethylamino)benzoic acid in ethyl acetate in a suitable reaction vessel.
-
Add thionyl chloride dropwise to the suspension with constant stirring. The reaction is exothermic and produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, continue stirring until the reaction ceases (e.g., gas evolution stops).
-
Remove the solvent by rotary evaporation. This will yield a crude solid product.
-
Recrystallize the solid from ethyl acetate to obtain the purified this compound.[2]
-
Route 2: Oxalyl Chloride / DMF Catalyst Method
This method is often preferred for its milder reaction conditions and for the fact that all byproducts are gaseous (CO₂, CO, and HCl), simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction to proceed efficiently.
Caption: General reaction scheme for the synthesis using oxalyl chloride and catalytic DMF.
The mechanism is distinct from the thionyl chloride route. First, oxalyl chloride reacts with the DMF catalyst to form a highly electrophilic Vilsmeier reagent. The carboxylic acid then reacts with this reagent to form an activated intermediate, which is subsequently attacked by a chloride ion to yield the final acyl chloride.
Caption: Catalytic mechanism involving the formation of a Vilsmeier reagent.
This protocol is adapted from a similar synthesis and serves as a robust starting point.[3]
-
Reactants: 4-(Dimethylamino)benzoic acid, oxalyl chloride (~1.8 equivalents).
-
Catalyst: N,N-Dimethylformamide (DMF, 1-2 drops).
-
Solvent: Anhydrous chloroform or dichloromethane.
-
Procedure:
-
Dissolve 4-(dimethylamino)benzoic acid in anhydrous chloroform in a flask equipped with a reflux condenser and a drying tube to protect from atmospheric moisture.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride to the mixture. Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure the reaction is performed in a fume hood.
-
After the initial effervescence subsides, heat the mixture at reflux (around 60°C) for approximately 2 hours to ensure the reaction goes to completion.
-
After cooling, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
To ensure all volatile reagents are removed, the resulting residue can be co-evaporated with fresh solvent (e.g., chloroform) one or two times. The final product is typically used directly in the next synthetic step without further purification.
-
Data Summary and Comparison
The choice of reagent can be dictated by factors such as cost, reaction conditions, and ease of purification. The following table summarizes the key quantitative aspects of the two primary routes.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride / DMF Method |
| Starting Material | 4-(Dimethylamino)benzoic acid | 4-(Dimethylamino)benzoic acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Catalyst | None required (can be catalyzed by DMF) | N,N-Dimethylformamide (DMF) |
| Stoichiometry | ~2 equivalents of SOCl₂ | ~1.5-2 equivalents of (COCl)₂ |
| Typical Solvent | Ethyl Acetate | Chloroform, Dichloromethane (DCM) |
| Reaction Temperature | Room temperature to reflux | Room temperature to 60°C |
| Reaction Time | Varies (completion indicated by end of gas evolution) | ~2 hours |
| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) |
| Reported Yield | 78% (after recrystallization)[2] | High (typically used crude) |
| Purification | Recrystallization | Evaporation of solvent/excess reagent |
General Experimental Workflow
The following diagram illustrates a typical laboratory setup for the synthesis of this compound under anhydrous conditions.
Caption: Standard experimental workflow for the synthesis of acyl chlorides.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a straightforward and high-yielding process. The thionyl chloride method is robust and cost-effective, providing good yields after purification. The oxalyl chloride method offers the advantage of milder conditions and gaseous byproducts, which simplifies the workup procedure, making it ideal for instances where the crude product is used directly in subsequent reactions. The choice between these methods will depend on the specific requirements of the synthesis, scale, and available resources. Both routes provide reliable access to this important chemical intermediate.
References
An In-depth Technical Guide to the Spectral Properties of p-Dimethylaminobenzaldehyde (DMABC Reagent)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of p-Dimethylaminobenzaldehyde (DMABC), a versatile reagent frequently utilized in analytical chemistry and various research applications. This document details its characteristics in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by established experimental protocols.
UV-Visible Spectral Properties
p-Dimethylaminobenzaldehyde exhibits characteristic absorbance in the UV-Vis region, primarily due to its conjugated system of the benzene ring, the aldehyde group, and the dimethylamino group. These transitions are typically π → π* and n → π*. The position and intensity of the absorption maxima can be influenced by the solvent polarity.
Table 1: UV-Visible Absorption Data for p-Dimethylaminobenzaldehyde
| Parameter | Wavelength (nm) | Solvent |
| λmax | 385 | Not Specified[1] |
| λmin | 369 | Not Specified[1] |
Note: The NIST WebBook also provides UV/Visible spectral data for 4-(dimethylamino)-benzaldehyde which can be a valuable reference.[2]
Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis spectrum of p-Dimethylaminobenzaldehyde.
1.1.1 Materials and Equipment
-
p-Dimethylaminobenzaldehyde
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
1.1.2 Procedure
-
Solution Preparation: Prepare a stock solution of p-Dimethylaminobenzaldehyde by accurately weighing a small amount of the solid and dissolving it in a known volume of the chosen solvent in a volumetric flask. A typical concentration for UV-Vis analysis is in the range of 10-100 µM.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Spectrum Acquisition: Acquire the absorption spectrum of the sample.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Infrared (IR) Spectral Properties
The IR spectrum of p-Dimethylaminobenzaldehyde reveals characteristic vibrational frequencies of its functional groups. Key absorptions are expected for the aromatic ring, the aldehyde C=O stretch, C-H stretches, and the C-N stretch of the dimethylamino group. The NIST WebBook contains IR spectral data for 4-(dimethylamino)-benzaldehyde.[3]
Table 2: Expected IR Absorption Bands for p-Dimethylaminobenzaldehyde
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3100-3000 | Stretch |
| Aldehyde C-H | 2900-2800 and 2800-2700 | Stretch (Fermi resonance doublet) |
| Aliphatic C-H | 3000-2850 | Stretch (from methyl groups) |
| Carbonyl (C=O) | 1715-1680 | Aldehyde C=O stretch |
| Aromatic C=C | 1600-1450 | Ring stretching |
| C-N | 1360-1250 | Stretch |
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
This protocol describes the preparation of a solid sample for analysis by FT-IR spectroscopy.[4][5]
2.1.1 Materials and Equipment
-
p-Dimethylaminobenzaldehyde
-
Volatile solvent (e.g., methylene chloride, acetone)
-
Salt plates (e.g., NaCl or KBr)
-
FT-IR spectrometer
2.1.2 Procedure
-
Sample Preparation: Dissolve a small amount (a few milligrams) of p-Dimethylaminobenzaldehyde in a few drops of a volatile solvent.[5]
-
Film Casting: Place a drop of the solution onto the surface of a clean, dry salt plate.[4][5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][5]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
Nuclear Magnetic Resonance (NMR) Spectral Properties
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the p-Dimethylaminobenzaldehyde molecule.
¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the dimethylamino group.
Table 3: Predicted ¹H NMR Chemical Shifts for p-Dimethylaminobenzaldehyde
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |
| Aromatic (ortho to -CHO) | 7.7 - 7.9 | Doublet | 2H |
| Aromatic (ortho to -N(CH₃)₂) | 6.6 - 6.8 | Doublet | 2H |
| Dimethylamino (-N(CH₃)₂) | 2.9 - 3.1 | Singlet | 6H |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. A ¹H NMR spectrum is available on ChemicalBook for reference.[6]
¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for p-Dimethylaminobenzaldehyde
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-N(CH₃)₂) | 150 - 160 |
| Aromatic (C-CHO) | 125 - 135 |
| Aromatic (CH, ortho to -CHO) | 130 - 135 |
| Aromatic (CH, ortho to -N(CH₃)₂) | 110 - 115 |
| Dimethylamino (-N(CH₃)₂) | 40 - 45 |
Note: SpectraBase and PubChem are resources that may contain ¹³C NMR data for p-Dimethylaminobenzaldehyde.[7][8]
Experimental Protocol for NMR Spectroscopy
This protocol provides a general procedure for preparing a sample for NMR analysis.
3.3.1 Materials and Equipment
-
p-Dimethylaminobenzaldehyde
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipettes
-
NMR spectrometer
3.3.2 Procedure
-
Sample Preparation: Weigh approximately 5-20 mg of p-Dimethylaminobenzaldehyde for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial and gently swirl to dissolve the sample.
-
Transfer: Transfer the solution to an NMR tube using a pipette.
-
Shimming and Tuning: Place the NMR tube in the spectrometer and perform shimming and tuning procedures to optimize the magnetic field homogeneity and the probe, respectively.
-
Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectral characterization of a chemical compound like p-Dimethylaminobenzaldehyde.
Caption: Workflow for the spectral analysis of a chemical compound.
References
- 1. mpbio.com [mpbio.com]
- 2. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 3. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Dimethylaminobenzaldehyde(100-10-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzoyl chloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for its determination, alongside a discussion of the critical factors influencing its solubility.
Introduction
This compound is a valuable reagent in organic synthesis, frequently utilized in the derivatization of amines and alcohols, and in the preparation of various esters and amides. A thorough understanding of its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development. This guide addresses the current knowledge gap by presenting qualitative solubility information and a robust experimental framework for researchers to determine quantitative solubility data.
Qualitative Solubility Profile
Based on available literature and supplier information, this compound exhibits the following general solubility characteristics:
-
Soluble in: Aprotic organic solvents such as dichloromethane, diethyl ether, N-methyl-2-pyrrolidinone (NMP), and pyridine.
-
Reactive with: Protic solvents, including water and alcohols (e.g., methanol, ethanol). This reactivity leads to the solvolysis of the acyl chloride to the corresponding carboxylic acid or ester, respectively. Therefore, traditional solubility measurements in these solvents are not feasible as the compound degrades.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Dichloromethane | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N-Methyl-2-pyrrolidinone (NMP) | |||
| Pyridine |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in anhydrous aprotic organic solvents. This method is adapted from the general principles of the saturation shake-flask method, with specific precautions for handling a reactive acyl chloride.
4.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (e.g., dichloromethane, THF, acetone)
-
Small, sealable glass vials with PTFE-lined caps
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer or shaker bath
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Inert gas (e.g., nitrogen or argon) supply
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled glove bag), add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure saturation.
-
Record the initial mass of the compound.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution to a known volume with the same anhydrous solvent.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
4.3. Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use of anhydrous solvents and an inert atmosphere is critical to prevent the degradation of the compound.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Experimental workflow for determining solubility.
Safety and handling precautions for 4-(Dimethylamino)benzoyl chloride
An In-depth Technical Guide to the Safe Handling of 4-(Dimethylamino)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a reactive acyl chloride commonly used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory.
Physicochemical and Hazard Information
Proper handling of this compound begins with a thorough understanding of its physical properties and inherent hazards. This substance is a corrosive solid that reacts with water and moisture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4755-50-4 | Multiple Sources |
| Molecular Formula | C₉H₁₀ClNO | Multiple Sources |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 145-149 °C | MySkinRecipes |
| Boiling Point | Not available | [2] |
| Flash Point | Not applicable | |
| Solubility | Reacts with water | [3] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
Health Hazard Information
This compound is a corrosive substance that can cause severe chemical burns upon contact with skin, eyes, and mucous membranes.[3] Inhalation of dust can lead to irritation and damage to the respiratory tract.[3] Upon contact with water or moisture, it hydrolyzes to form hydrogen chloride (HCl) gas, which is also corrosive and can cause severe respiratory irritation.[3][4] Long-term exposure to corrosive materials may lead to chronic health effects.[3]
Table 3: Toxicological Data
| Metric | Value | Notes |
| Acute Oral Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
| Acute Dermal Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
| Acute Inhalation Toxicity | No data available | The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A full face shield should be worn when handling larger quantities or when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Elbow-length PVC or other suitable chemical-resistant gloves should be worn. Always check the glove manufacturer's compatibility chart. |
| Body | Protective Clothing | A lab coat, and a PVC apron when handling larger quantities. |
| Respiratory | Respirator | A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if dusts are generated and engineering controls are insufficient. |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.
-
Preparation:
-
Handling:
-
Wear all required PPE as specified in Table 4.
-
Handle the container with care to avoid generating dust.
-
Use spark-proof tools for transfers.
-
Weigh the required amount in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of nitrogen).
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment and work surfaces after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Dispose of contaminated waste in a properly labeled hazardous waste container.
-
Spill Cleanup Protocol
In the event of a spill, follow these procedures to safely clean and decontaminate the area.
-
Immediate Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Alert laboratory personnel and the appropriate safety officer.
-
If the spill is large or you are not trained to handle it, call emergency services.
-
Do not use water on the spill.[7]
-
-
Cleanup Procedure (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for water-reactive materials.[8]
-
Work from the outside of the spill towards the center to prevent spreading.[8]
-
Carefully sweep the absorbed material into a dry, sealable container for hazardous waste disposal.
-
Do not use combustible materials like paper towels to absorb the spill.[7]
-
Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water if appropriate for the surface.
-
First Aid Protocol
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
Table 5: First Aid Measures
| Exposure Route | First Aid Instructions |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[9][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[11] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[12] The storage area should be designated for corrosive materials. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency protocol for a this compound spill.
Caption: First aid response to exposure to this compound.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. google.com [google.com]
Unveiling the Past: The Discovery and History of p-Dimethylaminobenzoyl Chloride
A cornerstone reagent in modern organic synthesis, p-dimethylaminobenzoyl chloride's origins trace back to early investigations into the derivatization of benzoic acid. While the precise moment of its first synthesis is not definitively documented in a single, seminal publication, historical chemical literature points to its emergence from the systematic exploration of reactions between substituted benzoic acids and chlorinating agents in the late 19th or early 20th century.
Initially prepared through the reaction of p-dimethylaminobenzoic acid with thionyl chloride, early methods of synthesizing p-dimethylaminobenzoyl chloride were characterized by modest yields, typically ranging from 20-30%. This inefficiency was largely attributed to the formation of a hydrochloride salt with the dimethylamino group, which hindered the desired reaction. This challenge spurred further research into optimizing the synthesis, leading to the development of improved protocols, such as the use of the potassium salt of the carboxylic acid with oxalyl chloride, to circumvent the issue of salt formation and significantly enhance the yield.
Early Applications and Subsequent Development
The initial interest in p-dimethylaminobenzoyl chloride and its derivatives was closely linked to the burgeoning dye industry of the early 20th century. The presence of the dimethylamino group, a strong auxochrome, made it a valuable building block for creating intensely colored compounds. Its ability to readily react with various aromatic compounds and amines opened avenues for the synthesis of a wide array of novel dyes.
Beyond its role in coloration, the reactivity of the acyl chloride group made p-dimethylaminobenzoyl chloride a versatile reagent in organic synthesis. It became instrumental as a protecting group for amines and alcohols and as a derivatizing agent to enhance the detectability of molecules in analytical techniques like chromatography. In contemporary research, it continues to be a vital tool for chemists, particularly in the pharmaceutical and materials science sectors, for the synthesis of complex organic molecules with specific biological or physical properties.
Key Synthesis Protocols
The synthesis of p-dimethylaminobenzoyl chloride has evolved from its early, low-yielding preparations to more refined and efficient methods. Below are detailed protocols for two key synthetic routes.
Table 1: Synthesis of p-Dimethylaminobenzoyl Chloride
| Method | Reactants | Reagents | Solvent | Yield |
| Thionyl Chloride Method | p-Dimethylaminobenzoic Acid | Thionyl Chloride | None (reflux) | 20-30% |
| Oxalyl Chloride Method | Potassium p-dimethylaminobenzoate | Oxalyl Chloride | Anhydrous | High |
Experimental Protocol 1: Synthesis via Thionyl Chloride
This protocol is based on the early, classical method for the preparation of p-dimethylaminobenzoyl chloride.
Materials:
-
p-Dimethylaminobenzoic acid
-
Thionyl chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place p-dimethylaminobenzoic acid.
-
Slowly add an excess of thionyl chloride to the flask.
-
Heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The crude p-dimethylaminobenzoyl chloride can be purified by sublimation or recrystallization from a suitable solvent like hexane.
Experimental Protocol 2: Improved Synthesis via Oxalyl Chloride
This method provides a higher yield by avoiding the formation of the hydrochloride salt of the starting material.
Materials:
-
p-Dimethylaminobenzoic acid
-
Potassium hydroxide
-
Oxalyl chloride
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Preparation of Potassium p-dimethylaminobenzoate:
-
Dissolve p-dimethylaminobenzoic acid in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of an aqueous solution of potassium hydroxide while stirring.
-
Remove the solvent under reduced pressure to obtain the potassium salt. Dry the salt thoroughly.
-
-
Synthesis of p-Dimethylaminobenzoyl Chloride:
-
Suspend the dried potassium p-dimethylaminobenzoate in an anhydrous solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of oxalyl chloride in the same anhydrous solvent from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain p-dimethylaminobenzoyl chloride.
-
Logical Workflow of Synthesis Development
The progression from the thionyl chloride method to the oxalyl chloride method represents a logical step in optimizing the synthesis of p-dimethylaminobenzoyl chloride, driven by the need to overcome the limitations of the initial approach.
Caption: Development of the synthesis of p-dimethylaminobenzoyl chloride.
In-Depth Technical Guide: Stability and Storage of 4-(Dimethylamino)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Dimethylamino)benzoyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in organic synthesis, derivatization reactions for analytical purposes, and in the development of pharmaceutical compounds.
Chemical Properties and Inherent Reactivity
This compound, also known as DMABC, is an acyl chloride derivative of benzoic acid. The presence of the electron-donating dimethylamino group and the electron-withdrawing benzoyl chloride moiety influences its reactivity. Acyl chlorides are generally recognized for their high reactivity, particularly towards nucleophiles.
Stability Profile
The stability of this compound is significantly influenced by environmental factors, primarily moisture. It is classified as a moisture-sensitive and air-sensitive compound.[1] The primary degradation pathway is hydrolysis, which occurs upon contact with water, including atmospheric moisture.
Table 1: Summary of Stability and Incompatibility Data
| Parameter | Observation | Recommended Precautions |
| Moisture/Water | Highly reactive; readily hydrolyzes to 4-(dimethylamino)benzoic acid.[1] | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). Avoid exposure to humid environments. |
| Air | Air-sensitive.[1] | Handle and store under an inert atmosphere. |
| Temperature | Stable at room temperature when stored under appropriate conditions.[1] | Store in a cool, dry place. Avoid excessive heat. |
| Incompatible Materials | Strong oxidizing agents.[1] | Avoid contact with strong oxidizing agents. |
Hydrolysis: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid, 4-(dimethylamino)benzoic acid, and hydrochloric acid. This reaction is typically rapid and exothermic.
The electron-donating nature of the para-dimethylamino group can stabilize the carbocation-like transition state of the hydrolysis reaction, potentially influencing its rate compared to other substituted benzoyl chlorides.
Caption: Hydrolysis of this compound.
Recommended Storage and Handling Conditions
To ensure the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent contact with moisture and air.[1]
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Temperature: While storage at room temperature is generally acceptable, for long-term storage, refrigeration in a desiccated environment is advisable to minimize any potential degradation.
Handling
-
Inert Atmosphere: All handling of the solid material, including weighing and preparation of solutions, should be performed in a glove box or under a stream of dry, inert gas.
-
Moisture Prevention: Use dry solvents and glassware. Avoid introducing any source of moisture into the storage container or reaction vessel.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound can cause severe skin burns and eye damage.
Experimental Protocols for Stability Assessment
General HPLC Method for Purity and Degradation Analysis
This protocol outlines a general procedure and is intended as a starting point. Method development and validation are required for specific applications.
Objective: To determine the purity of a this compound sample and to detect the presence of its primary hydrolytic degradant, 4-(dimethylamino)benzoic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components.
-
This compound reference standard.
-
4-(Dimethylamino)benzoic acid reference standard.
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of this compound and 4-(dimethylamino)benzoic acid reference standards in separate volumetric flasks under an inert atmosphere.
-
Dissolve in a suitable dry, inert solvent (e.g., anhydrous acetonitrile) to a known concentration.
-
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh the this compound sample to be tested and dissolve it in a known volume of anhydrous acetonitrile.
-
-
Forced Degradation (Hydrolysis) Sample:
-
To a solution of this compound in acetonitrile, add a small amount of water to induce hydrolysis. Allow the reaction to proceed for a short period before analysis to confirm the retention time of the degradation product.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical starting point would be a gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and the degradant have significant absorbance (e.g., determined by UV scans of the standards).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions, the sample solution, and the forced degradation sample.
-
Identify the peaks for this compound and 4-(dimethylamino)benzoic acid based on the retention times of the reference standards.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
-
Caption: General workflow for HPLC-based stability testing.
Hazardous Decomposition Products
Under fire conditions, the thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors. These include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas[1]
Conclusion
The stability of this compound is primarily dictated by its sensitivity to moisture. Proper storage and handling under inert and anhydrous conditions are paramount to maintaining its chemical integrity. For applications requiring high purity, it is recommended to assess the material for the presence of its hydrolysis product, 4-(dimethylamino)benzoic acid, prior to use. While quantitative kinetic data on its degradation under various conditions are not widely published, the general principles of acyl chloride reactivity provide a strong basis for understanding and managing its stability.
References
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of various analytes with 4-(Dimethylamino)benzoyl chloride (DMABC-Cl) for subsequent quantitative analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
This compound (DMABC-Cl) is a highly effective derivatizing agent for enhancing the UV detection of analytes that lack a strong chromophore. This reagent is particularly useful for the analysis of compounds containing primary and secondary amine, as well as hydroxyl (alcoholic and phenolic) functional groups. The derivatization reaction introduces the 4-(dimethylamino)benzoyl moiety, which possesses a high molar absorptivity, thereby significantly improving the sensitivity of the HPLC-UV analysis. DMABC-Cl is a versatile reagent applicable to a wide range of analytes, including amino acids, biogenic amines, pharmaceuticals, and steroids.
Principle of Derivatization
The derivatization reaction involves the nucleophilic acyl substitution of the chloride on the benzoyl chloride with the lone pair of electrons from the nitrogen of an amine or the oxygen of a hydroxyl group. The reaction is typically carried out in an alkaline medium to deprotonate the functional group of the analyte, thereby increasing its nucleophilicity and facilitating the reaction with DMABC-Cl. The resulting derivative is more hydrophobic and exhibits strong UV absorbance, making it well-suited for reversed-phase HPLC separation and sensitive UV detection.
Applications
The DMABC-Cl derivatization technique can be applied to the quantitative analysis of a variety of compounds in diverse matrices, including:
-
Pharmaceuticals: Determination of active pharmaceutical ingredients (APIs) and their metabolites containing amine or hydroxyl groups in drug formulations and biological fluids.
-
Biogenic Amines: Quantification of neurotransmitters and other biogenic amines in biological samples for clinical and research purposes.
-
Amino Acids: Analysis of amino acid composition in protein hydrolysates and food samples.
-
Steroids: Measurement of endogenous and synthetic steroids, such as estradiol, in biological matrices.
-
Alcohols and Phenols: Monitoring of phenolic compounds in environmental and food samples.
Experimental Protocols
General Reagent and Sample Preparation
-
DMABC-Cl Reagent Solution: Prepare a fresh solution of this compound in a dry, aprotic solvent such as acetonitrile or acetone. A typical concentration is 1-10 mg/mL. Due to the moisture sensitivity of DMABC-Cl, it should be handled in a dry environment.
-
Buffer Solution: A basic buffer is required to facilitate the derivatization reaction. A 0.1 M borate buffer with a pH between 9 and 11 is commonly used.
-
Sample Solution: Dissolve the analyte in an appropriate solvent. For biological samples, a suitable extraction and clean-up procedure may be necessary prior to derivatization.
Derivatization Protocol for Primary and Secondary Amines (e.g., Biogenic Amines, Amino Acids)
This protocol is based on a method developed for the derivatization of biogenic amines with the closely related reagent, benzoyl chloride, and can be adapted for DMABC-Cl.
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of 2 M NaOH.
-
Addition of Derivatizing Reagent: Add 10 µL of the DMABC-Cl solution (e.g., 10 mg/mL in acetonitrile).
-
Reaction: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Hydrolysis of Excess Reagent: Allow the mixture to stand at room temperature for 20 minutes to allow for the hydrolysis of the excess DMABC-Cl.
-
Extraction: Add 200 µL of diethyl ether and vortex for 1 minute. Centrifuge at 5000 rpm for 5 minutes.
-
Sample Collection: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis.
Derivatization Protocol for Hydroxyl Compounds (e.g., Estradiol, Phenols)
This protocol is adapted from a method for the derivatization of 17β-estradiol.
-
Sample Preparation: For serum samples, perform a liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE). Evaporate the organic extract to dryness.
-
Derivatization Reaction: To the dried extract, add a solution of DMABC-Cl in a suitable solvent (e.g., acetonitrile).
-
Heating: Heat the mixture at 60°C for approximately 6 minutes.
-
Evaporation and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase for HPLC injection.
For the derivatization of phenols, an adaptation of a method using 4-nitrobenzoyl chloride can be employed:
-
Reaction Mixture: In a reaction vial, combine 100 µL of the phenol standard or sample, 100 µL of 0.1 M borate buffer (pH 8.5), and 100 µL of the DMABC-Cl solution (e.g., 2 mg/mL in acetonitrile).
-
Reaction: Heat the mixture at 50°C for 1 minute.
-
Injection: Directly inject an aliquot of the reaction mixture into the HPLC system.
HPLC-UV Analysis
Chromatographic Conditions
The following are general starting conditions that may require optimization for specific applications.
-
Column: A C18 reversed-phase column is typically suitable for the separation of the hydrophobic DMABC derivatives. Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7-8) and an organic modifier (e.g., acetonitrile or methanol) is generally effective.
-
Gradient Program: A typical gradient might start with a lower percentage of the organic modifier and gradually increase to elute the more hydrophobic derivatives.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintaining a constant column temperature (e.g., 20-30°C) is crucial for reproducible retention times.
-
UV Detection: The wavelength of maximum absorbance for DMABC derivatives is typically in the range of 280-310 nm. The optimal wavelength should be determined experimentally.
Quantitative Data
The following table summarizes representative quantitative data for analytes derivatized with benzoyl chloride, a structurally similar reagent to DMABC-Cl. This data can serve as an estimation for the performance of DMABC-Cl derivatization.
| Analyte (as Benzoyl Derivative) | Limit of Detection (LOD) (mg/L) | Linearity Range (mg/L) | Correlation Coefficient (r²) |
| Methylamine | 0.2 | 0.5 - 20 | >0.99 |
| Putrescine | 0.5 | 1.0 - 50 | >0.99 |
| Cadaverine | 0.3 | 1.0 - 50 | >0.99 |
| Histamine | 2.5 | 5.0 - 100 | >0.99 |
| Tyramine | 0.5 | 1.0 - 50 | >0.99 |
| Spermidine | 1.0 | 2.5 - 100 | >0.99 |
| Spermine | 1.0 | 2.5 - 100 | >0.99 |
Visualizations
Caption: General workflow for DMABC-Cl derivatization and HPLC-UV analysis.
Caption: Logical relationship of DMABC-Cl derivatization for enhanced HPLC-UV detection.
Application Notes and Protocols for Peptide Sequencing using 4-(Dimethylamino)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing of peptides and proteins is a cornerstone technique in proteomics and drug development for protein characterization, quality control, and de novo sequencing. The Edman degradation, a stepwise process of labeling, cleaving, and identifying the N-terminal amino acid residue, remains a fundamental method. While phenyl isothiocyanate (PITC) is the traditional reagent for this process, chromophoric and fluorophoric analogs have been developed to enhance detection sensitivity. 4-(Dimethylamino)benzoyl chloride (DAB-Cl) and its isothiocyanate analog, 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC), are valuable reagents for this purpose. The dimethylamino-azobenzene group imparts a visible color to the resulting amino acid derivatives, allowing for their sensitive detection by HPLC.
These application notes provide a detailed overview and protocols for the use of this compound and its isothiocyanate analog in the sequential N-terminal analysis of peptides.
Principle of the Method
The sequencing method is a stepwise degradation process analogous to the Edman degradation. The core principle involves three key steps:
-
Coupling: The N-terminal amino group of the peptide reacts with this compound (or more commonly, its isothiocyanate analog, DABITC) under alkaline conditions to form a stable 4-(Dimethylamino)benzoyl (DAB) or 4-N,N-dimethylaminoazobenzene thiohydantoin (DABTH) peptide derivative.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide backbone under acidic conditions, forming a thiazolinone derivative without hydrolyzing the other peptide bonds.
-
Conversion and Identification: The unstable thiazolinone derivative is converted to a more stable DAB-amino acid or DABTH-amino acid, which is then identified by chromatographic methods, typically High-Performance Liquid Chromatography (HPLC), based on its characteristic retention time. The cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence.
Key Advantages of Using 4-(Dimethylamino)benzoyl Derivatives
-
Enhanced Sensitivity: The chromophoric nature of the DAB/DABTH group allows for sensitive detection in the visible range (typically around 436 nm), enabling analysis at the sub-nanomole level.[1][2]
-
Visible Labeling: The colored derivatives facilitate visual tracking during the separation and identification steps.
-
Compatibility: The chemistry is compatible with both manual and automated solid-phase sequencing protocols.[1]
Data Presentation
The following table summarizes the HPLC retention times for various DABTH-amino acid derivatives, which is crucial for their identification.
| Amino Acid Derivative (DABTH-AA) | Retention Time (min) | Detection Wavelength (nm) |
| DABTH-Alanine | 10.2 | 436 |
| DABTH-Arginine | 8.5 | 436 |
| DABTH-Asparagine | 7.8 | 436 |
| DABTH-Aspartic Acid | 6.5 | 436 |
| DABTH-Cysteine | 9.8 | 436 |
| DABTH-Glutamic Acid | 7.1 | 436 |
| DABTH-Glutamine | 8.2 | 436 |
| DABTH-Glycine | 9.5 | 436 |
| DABTH-Histidine | 8.9 | 436 |
| DABTH-Isoleucine | 12.5 | 436 |
| DABTH-Leucine | 12.8 | 436 |
| DABTH-Lysine | 14.2 | 436 |
| DABTH-Methionine | 11.5 | 436 |
| DABTH-Phenylalanine | 13.1 | 436 |
| DABTH-Proline | 11.1 | 436 |
| DABTH-Serine | 7.5 | 436 |
| DABTH-Threonine | 7.9 | 436 |
| DABTH-Tryptophan | 13.5 | 436 |
| DABTH-Tyrosine | 10.8 | 436 |
| DABTH-Valine | 11.9 | 436 |
Note: Retention times are illustrative and can vary based on the specific HPLC column, gradient, and mobile phase composition.
Experimental Protocols
Protocol 1: Manual N-Terminal Sequencing of Peptides using DABITC
This protocol outlines a manual method for the stepwise degradation of peptides.[2]
Materials:
-
Peptide sample (2-10 nmol)
-
4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) solution (10 mg/mL in acetone)
-
Pyridine
-
Heptane
-
Ethyl acetate
-
Anhydrous trifluoroacetic acid (TFA)
-
50% aqueous TFA
-
HPLC system with a C18 column and a visible-light detector
-
Mobile phases for HPLC (e.g., Acetonitrile and an aqueous buffer)
-
Polyamide thin-layer chromatography (TLC) sheets (optional, for identification)
Procedure:
-
Coupling Reaction: a. Dissolve the peptide sample in 50% aqueous pyridine. b. Add the DABITC solution and incubate at 52°C for 50 minutes. c. After incubation, extract the excess reagent and by-products with a mixture of heptane and ethyl acetate. Discard the organic phase.
-
Cleavage Step: a. Lyophilize the aqueous phase containing the DABITC-peptide. b. Add anhydrous TFA to the dried sample and incubate at 52°C for 15 minutes to cleave the N-terminal amino acid as a thiazolinone derivative. c. Evaporate the TFA under a stream of nitrogen.
-
Conversion to DABTH-Amino Acid: a. Add 50% aqueous TFA to the dried residue and incubate at 52°C for 40 minutes to convert the thiazolinone to the stable DABTH-amino acid. b. Lyophilize the sample to dryness.
-
Identification of DABTH-Amino Acid: a. Dissolve the dried DABTH-amino acid in a suitable solvent (e.g., ethanol). b. Inject an aliquot into the HPLC system. c. Identify the DABTH-amino acid by comparing its retention time with that of known standards. d. Alternatively, spot the sample on a polyamide TLC sheet and develop the chromatogram to identify the amino acid derivative.[2]
-
Cycle Repetition: a. The remaining peptide (after cleavage) is subjected to the next cycle of coupling, cleavage, and conversion to determine the subsequent amino acid in the sequence.
Protocol 2: Automated Solid-Phase N-Terminal Sequencing using DABITC
This protocol is adapted for an automated protein/peptide sequencer.[1]
Materials:
-
Peptide/protein immobilized on a solid support (e.g., glass beads)
-
Automated peptide sequencer
-
Reagents for automated sequencing:
-
4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) in a suitable solvent
-
Phenylisothiocyanate (PITC) (for a double coupling method)
-
Sequencing-grade solvents (e.g., dichloroethane, methanol)
-
Anhydrous acid for cleavage (e.g., TFA)
-
Conversion reagent (e.g., methanolic HCl containing dithiothreitol)
-
-
HPLC system for analysis of DABTH-amino acids
Procedure:
-
Immobilization: Covalently attach the peptide or protein sample to a solid support via its C-terminus or the ε-amino group of lysine residues.
-
Sequencer Program: Program the automated sequencer for the DABITC degradation cycle. A double coupling procedure using both DABITC and PITC can be employed to ensure complete derivatization.
-
Coupling: The immobilized peptide is treated with the DABITC solution (and PITC if using double coupling) under basic conditions to derivatize the N-terminal amino group.
-
Washes: The solid support is washed with alternating solvents like methanol and dichloroethane to remove excess reagents and by-products.[1]
-
Cleavage: The derivatized N-terminal residue is cleaved by the automated delivery of anhydrous acid.
-
Conversion: The resulting thiazolinone derivative is automatically transferred to a conversion flask and treated with methanolic HCl containing dithiothreitol to yield the stable DABTH-amino acid.[1]
-
HPLC Analysis: The collected DABTH-amino acid is injected into an HPLC system for identification. The sequencer proceeds with the next cycle on the immobilized peptide.
Visualizations
Caption: Workflow of Peptide Sequencing using DAB-Cl/DABITC.
Caption: Chemical steps in DABITC-based peptide sequencing.
References
- 1. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-sensitivity sequence analysis of peptides and proteins by 4-NN-dimethylaminoazobenzene 4'-isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMABC as a Fluorescent Labeling Agent for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-(Dimethylamino)benzoyl chloride (DMABC) as a pre-column derivatization agent for the fluorescent labeling of amino acids. This methodology is particularly suited for sensitive quantification of amino acids in various matrices, including biological fluids and pharmaceutical preparations, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, crucial for protein quantification, characterization of biotherapeutics, and metabolic studies. Due to the lack of inherent chromophores or fluorophores in most amino acids, derivatization is essential for sensitive detection by HPLC. This compound (DMABC) is a derivatizing agent that reacts with primary and secondary amino groups of amino acids to yield highly fluorescent and stable derivatives. This allows for their sensitive detection and accurate quantification.
The derivatization reaction with DMABC proceeds under mild basic conditions, targeting the nucleophilic amino group of the amino acids to form a stable amide bond. The resulting DMABC-amino acid adducts possess favorable chromatographic properties and exhibit strong fluorescence, enabling low-level detection.
Chemical Principle
DMABC reacts with the primary or secondary amine of an amino acid in a nucleophilic acyl substitution reaction. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide linkage. The reaction is typically carried out in a slightly alkaline environment to ensure the amino group is deprotonated and thus more nucleophilic.
Figure 1: Chemical reaction of DMABC with an amino acid.
Data Presentation: Spectroscopic Properties
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~300 - 350 nm | The exact maximum may vary slightly depending on the specific amino acid and the solvent environment. |
| Emission Wavelength (λem) | ~400 - 450 nm | A significant Stokes shift is observed, which is advantageous for reducing background noise. |
| Quantum Yield (Φ) | Moderate to High | Expected to be sensitive to solvent polarity. |
Note: The above values are estimates and should be confirmed experimentally for the specific application.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
This compound (DMABC), derivatization grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Syringe filters (0.22 µm)
Protocol for DMABC Derivatization of Amino Acids
This protocol is a general guideline and may require optimization for specific applications.
Figure 2: Experimental workflow for DMABC derivatization.
Step-by-Step Procedure:
-
Preparation of DMABC Reagent: Prepare a 10 mg/mL solution of DMABC in acetonitrile. This solution should be prepared fresh daily and protected from light and moisture.
-
Sample Preparation:
-
For standards, prepare a stock solution of amino acids (e.g., 1 mM) in 0.1 M HCl.
-
For biological samples, perform necessary extraction and protein precipitation steps. The final sample should be in a compatible solvent, and the pH should be adjusted if necessary.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample with 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the DMABC reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.
-
-
Reaction Quenching and Preparation for HPLC:
-
After incubation, cool the mixture to room temperature.
-
The reaction is self-quenching as excess DMABC will hydrolyze.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis of DMABC-Labeled Amino Acids
The following are suggested starting conditions for the HPLC analysis. Method development and optimization will be required for specific sample types and amino acid mixtures.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 10% B5-25 min: 10-50% B (linear gradient)25-30 min: 50-90% B (linear gradient)30-35 min: 90% B (isocratic)35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 320 nmEmission: 420 nm |
Applications
-
Quantification of amino acids in protein hydrolysates: To determine the amino acid composition of proteins and peptides.
-
Analysis of free amino acids in biological fluids: For clinical diagnostics and metabolic research.
-
Monitoring amino acid concentrations in cell culture media: To optimize bioprocesses for the production of recombinant proteins and other biotherapeutics.
-
Quality control of pharmaceutical formulations: To ensure the correct concentration of amino acids in drug products.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete derivatization (incorrect pH, low temperature, short incubation) | Optimize reaction conditions: check buffer pH, increase temperature or incubation time. |
| Degradation of DMABC reagent | Prepare fresh DMABC solution. Store DMABC in a desiccator. | |
| Poor peak shape or resolution | Inappropriate mobile phase or gradient | Optimize HPLC gradient, mobile phase composition, and pH. |
| Column degradation | Use a guard column; replace the analytical column if necessary. | |
| Ghost peaks | Contamination of the system or reagents | Flush the HPLC system; use fresh, high-purity solvents and reagents. |
Conclusion
Derivatization of amino acids with this compound (DMABC) followed by HPLC with fluorescence detection provides a sensitive, reliable, and robust method for the quantitative analysis of amino acids. The protocols provided herein serve as a starting point for method development and can be adapted to a wide range of research and quality control applications. Proper optimization of both the derivatization reaction and the HPLC separation is crucial for achieving accurate and reproducible results.
Application of 4-(Dimethylamino)benzoyl Chloride in Carbohydrate Analysis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and sensitive analysis of carbohydrates is a critical aspect of product development, quality control, and fundamental research. 4-(Dimethylamino)benzoyl chloride (DMABC) emerges as a valuable derivatizing agent for enhancing the detection of carbohydrates, particularly in High-Performance Liquid Chromatography (HPLC) with UV detection.
Carbohydrates inherently lack strong chromophores, making their direct detection by UV spectrophotometry challenging and often insensitive. Chemical derivatization with a UV-absorbing agent like DMABC addresses this limitation by covalently attaching a molecule with a high molar absorptivity to the carbohydrate. The dimethylamino group on the benzoyl moiety of DMABC provides a strong chromophore, significantly enhancing the UV response and thereby lowering the limits of detection and quantification for carbohydrate analysis.
This document provides detailed application notes and protocols for the use of this compound in carbohydrate analysis, designed to be a comprehensive resource for laboratory professionals.
Principle of Derivatization
The derivatization of carbohydrates with this compound involves the esterification of the hydroxyl groups (-OH) of the sugar molecule with the acyl chloride group of DMABC. This reaction is typically carried out in an aprotic solvent in the presence of a base, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The resulting 4-(dimethylamino)benzoyl esters of the carbohydrates are significantly more hydrophobic than the parent sugars, allowing for excellent separation on reversed-phase HPLC columns.
Experimental Protocols
I. Materials and Reagents
-
Carbohydrate Standards: (e.g., Glucose, Mannose, Galactose, etc.) analytical grade
-
This compound (DMABC): ≥98% purity
-
Pyridine: Anhydrous, analytical grade
-
N,N-Dimethylformamide (DMF): Anhydrous, HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or Milli-Q grade
-
Hydrochloric Acid (HCl): Concentrated, analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Solid Phase Extraction (SPE) Cartridges: C18, for sample cleanup (optional)
II. Protocol for Derivatization of Monosaccharides with DMABC
This protocol provides a general framework for the derivatization of monosaccharides. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific carbohydrates or complex sample matrices.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the carbohydrate standard or sample into a clean, dry reaction vial.
-
If the sample is a glycoprotein, release the monosaccharides by acid hydrolysis (e.g., using 2 M trifluoroacetic acid at 100°C for 4 hours) and thoroughly dry the hydrolysate under a stream of nitrogen or by lyophilization.
-
Dissolve the dried carbohydrate in 100 µL of anhydrous pyridine.
-
-
Derivatization Reaction:
-
Prepare a 0.1 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF). This solution should be prepared fresh.
-
Add 200 µL of the DMABC solution to the carbohydrate solution in pyridine.
-
Add 50 µL of pyridine to the reaction mixture.
-
Seal the vial tightly and heat the mixture at 60-70°C for 1-2 hours in a heating block or water bath.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Add 500 µL of deionized water to quench the reaction and hydrolyze any remaining DMABC.
-
Add 500 µL of dichloromethane or ethyl acetate and vortex thoroughly to extract the DMABC-derivatized carbohydrates into the organic layer.
-
Centrifuge the mixture to separate the phases.
-
Carefully transfer the organic layer to a new vial.
-
Repeat the extraction of the aqueous layer with another 500 µL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 200-1000 µL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
III. HPLC Analysis of DMABC-Derivatized Carbohydrates
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of the DMABC chromophore, which is typically around 254 nm.
-
Column Temperature: 30°C
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained using the described method. Actual values will vary depending on the specific carbohydrate, HPLC system, and experimental conditions.
| Carbohydrate | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Glucose | 15.2 | 5 | 15 | >0.999 |
| Mannose | 14.8 | 5 | 15 | >0.999 |
| Galactose | 16.1 | 6 | 18 | >0.998 |
| Xylose | 13.5 | 4 | 12 | >0.999 |
| Fructose | 14.1 | 7 | 21 | >0.997 |
Visualizations
Derivatization Reaction Workflow
Caption: Workflow for the derivatization of carbohydrates with DMABC.
Logical Relationship of Analytical Steps
Application Notes and Protocols for the Derivatization of Phenols with 4-(Dimethylamino)benzoyl Chloride for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a broad class of chemical entities found in many natural products, pharmaceutical compounds, and industrial chemicals. Their accurate quantification is crucial in various fields, including environmental monitoring, drug metabolism studies, and quality control. However, many phenols exhibit poor chromatographic retention and low sensitivity under typical reversed-phase HPLC-UV conditions.
Pre-column derivatization is a powerful technique to overcome these limitations. By reacting the phenolic hydroxyl group with a suitable reagent, a less polar and more chromophoric derivative is formed, leading to improved chromatographic separation and enhanced detection sensitivity. 4-(Dimethylamino)benzoyl chloride (DMABC) is an excellent derivatizing agent for this purpose. The dimethylamino group enhances the molar absorptivity of the resulting derivative, significantly increasing the UV response and thus lowering the limits of detection.
This document provides a detailed protocol for the derivatization of phenols with DMABC and their subsequent analysis by HPLC-UV. The methodologies and data presented are based on established principles of benzoyl chloride derivatization.
Reaction Scheme
The derivatization reaction proceeds via a Schotten-Baumann reaction mechanism, where the phenolic hydroxyl group, under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable ester bond and the elimination of hydrochloric acid, which is neutralized by the base.
4-(Dimethylamino)benzoyl Chloride: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoyl chloride, also known as DMABC, is a highly reactive acyl chloride that serves as a valuable reagent in various organic synthesis applications. Its utility stems from the presence of the reactive acyl chloride group and the electron-donating dimethylamino moiety. This combination makes it an excellent choice for the derivatization of nucleophiles to enhance their detection in analytical techniques, as well as a building block for the synthesis of a diverse range of organic molecules, including esters and amides. The electron-donating nature of the dimethylamino group can also impart favorable electronic and photophysical properties to the resulting derivatives.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in derivatization for analytical purposes and as a reagent for the synthesis of esters and amides.
Applications in Organic Synthesis
Derivatization for Enhanced Analytical Detection
This compound is widely employed as a derivatization reagent to improve the detection of small molecules in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The reagent reacts with nucleophilic functional groups, primarily primary and secondary amines, phenols, and to a lesser extent, alcohols, to introduce the 4-(dimethylamino)benzoyl moiety. This derivatization enhances detectability in several ways:
-
Introduction of a Chromophore: The 4-(dimethylamino)benzoyl group is a strong chromophore, significantly increasing the ultraviolet (UV) absorbance of the derivatized analyte, thereby improving its detection by UV-Vis detectors in HPLC.
-
Increased Ionization Efficiency in Mass Spectrometry: The tertiary amine of the dimethylamino group is readily protonated, leading to a significant enhancement of the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). This results in lower limits of detection for the derivatized analytes.
-
Improved Chromatographic Behavior: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase HPLC columns.
The derivatization reaction is typically rapid, often proceeding to completion within minutes at room temperature.
Table 1: Quantitative Data for Derivatization with this compound
| Analyte Class | Functional Group | Typical Improvement in Detection | Reference |
| Neurotransmitters | Primary/Secondary Amine | Limits of detection below 10 nM in LC-MS/MS | |
| Amino Acids | Primary Amine | Significant signal enhancement in ESI-MS | |
| Phenols | Hydroxyl | Improved UV absorbance and ESI-MS signal | |
| Alcohols | Hydroxyl | Moderate improvement in detection | |
| Polyamines | Primary/Secondary Amine | Sensitivity in the picomolar range |
Synthesis of Esters and Amides
This compound readily reacts with alcohols and phenols to form the corresponding esters, and with primary and secondary amines to yield amides. These reactions typically proceed via the Schotten-Baumann reaction mechanism, which is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 4-(dimethylamino)benzoyl esters and amides are themselves valuable compounds with applications in medicinal chemistry and materials science.
Table 2: Examples of Esters and Amides Synthesized from this compound
| Reactant | Product Type | Product Name | Yield (%) | Reference |
| 1-Oxy-2,2,6,6-tetramethyl-4-hydroxypiperidine | Ester | 1-Oxy-2,2,6,6-tetramethylpiperidin-4-yl 4-(dimethylamino)benzoate | 23 | |
| 2,2,6,6-Tetramethyl-4-aminopiperidine | Amide | N-(2,2,6,6-Tetramethylpiperidin-4-yl)-4-(dimethylamino)benzamide | 62 | |
| Aniline | Amide | N-Phenyl-4-(dimethylamino)benzamide | Good | |
| Benzylamine | Amide | N-Benzyl-4-(dimethylamino)benzamide | Good |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Amines or Phenols for LC-MS Analysis
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
This compound (DMABC)
-
Analyte containing a primary or secondary amine, or a phenolic hydroxyl group
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate or triethylamine (TEA) as a base
-
Water, deionized
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., water, methanol, or a buffer).
-
Derivatization Reaction:
-
To 100 µL of the analyte solution, add 100 µL of a 100 mM sodium bicarbonate solution (or an appropriate amount of TEA).
-
Add 100 µL of a freshly prepared solution of this compound (1 mg/mL in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
-
Quenching and Extraction (if necessary):
-
The reaction can often be directly diluted and injected. If necessary, quench the reaction by adding a small amount of an aqueous acid (e.g., formic acid) to neutralize the base and hydrolyze excess DMABC.
-
For complex matrices, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) may be performed to clean up the sample.
-
-
Analysis:
-
Dilute the final reaction mixture with the initial mobile phase of the LC-MS system.
-
Inject an appropriate volume onto the LC-MS for analysis.
-
Protocol 2: Synthesis of a 4-(Dimethylamino)benzoyl Ester (Schotten-Baumann Reaction)
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.0 eq)
-
Pyridine or triethylamine (1.1 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the alcohol or phenol (1.0 eq) and pyridine or triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.
-
Add the this compound solution dropwise to the stirred alcohol/amine solution at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure ester.
-
Protocol 3: Synthesis of a 4-(Dimethylamino)benzamide (Schotten-Baumann Reaction)
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
10% aqueous sodium hydroxide solution or triethylamine (2.0 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 2.0 eq). For aqueous NaOH, a biphasic system will be formed.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane.
-
Add the this compound solution dropwise to the stirred amine solution. The reaction is often exothermic, so slow addition and cooling may be necessary.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours, or until completion as indicated by TLC.
-
-
Work-up:
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers. If the product is in the organic layer, wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Visualizations
Experimental Workflow for Amide Synthesis
Revolutionizing HPLC Analysis: A Detailed Guide to 4-(Dimethylamino)benzoyl Chloride (DMABC) Derivatization
For Immediate Release
In the dynamic landscape of analytical chemistry, the demand for sensitive, reliable, and efficient methods for the quantification of a wide array of compounds is ever-present. For researchers, scientists, and drug development professionals, High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique. However, the analysis of compounds lacking a strong chromophore or fluorophore presents a significant challenge. This application note details a robust and versatile solution: pre-column derivatization using 4-(Dimethylamino)benzoyl chloride (DMABC). This method significantly enhances the detectability of analytes containing primary and secondary amine, as well as hydroxyl functional groups, making it an invaluable tool for a broad range of applications, including pharmaceutical analysis, clinical diagnostics, and environmental monitoring.
DMABC is a highly effective derivatizing agent that introduces a strongly UV-absorbing and fluorescent moiety onto the target analyte. This chemical modification leads to a substantial increase in sensitivity, allowing for the accurate quantification of compounds at low concentrations. The derivatization reaction is straightforward and can be optimized for various analytes, ensuring high reaction yields and stable derivatives suitable for chromatographic separation.
This document provides a comprehensive overview of the HPLC method development using DMABC derivatization, including detailed experimental protocols, quantitative data, and visual representations of the underlying chemical and procedural workflows.
Core Principles of DMABC Derivatization
The derivatization of analytes with DMABC is based on the principle of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a hydroxyl group, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable amide or ester linkage, respectively, and the elimination of hydrogen chloride. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and to ensure the analyte is in its more nucleophilic, deprotonated state.
The resulting derivative possesses the highly conjugated 4-(dimethylamino)benzoyl group, which exhibits strong absorbance in the UV region, significantly enhancing the limit of detection (LOD) and limit of quantification (LOQ) of the analyte.
Experimental Protocols
The following sections provide detailed methodologies for the derivatization of primary and secondary amines, as well as alcohols, using DMABC. These protocols are intended as a starting point and may require optimization for specific analytes and matrices.
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Biogenic Amines)
This protocol is suitable for the analysis of biogenic amines such as putrescine, cadaverine, spermidine, and spermine in various sample matrices.
Reagents and Materials:
-
Standard solutions of the target amines
-
This compound (DMABC) solution (10 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Sodium hydroxide (2 M)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a standard solution of the amine or an extract of the sample in a suitable solvent.
-
Aliquot Transfer: Transfer 100 µL of the sample or standard solution into a clean reaction vial.
-
Alkalinization: Add 100 µL of 2 M sodium hydroxide to the vial and vortex briefly.
-
Derivatization: Add 200 µL of the DMABC solution to the vial. Vortex the mixture thoroughly.
-
Reaction Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 1 M hydrochloric acid to neutralize the excess sodium hydroxide and stop the reaction. Vortex the mixture.
-
Extraction (Optional but Recommended): For cleaner samples, the derivative can be extracted. Add 500 µL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate), vortex vigorously for 1 minute, and centrifuge to separate the layers. Transfer the organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue or the reaction mixture in 200 µL of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Derivatization of Alcohols and Phenols (e.g., Estradiol)
This protocol is adapted for the derivatization of hydroxyl-containing compounds, such as the phenolic hydroxyl group in estradiol. A key consideration for this reaction is the need for an anhydrous environment to prevent hydrolysis of the DMABC reagent.[1]
Reagents and Materials:
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Standard solution of the target alcohol/phenol
-
This compound (DMABC)
-
Anhydrous acetone
-
Anhydrous pyridine (as a catalyst, optional but recommended)
-
Nitrogen gas supply
-
Heating block
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in a suitable volatile solvent.
-
Drying: Transfer a known volume of the sample or standard solution to a reaction vial and evaporate the solvent completely under a stream of nitrogen to obtain a dried residue. Ensure the residue is free of water.
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Reagent Preparation: Prepare a fresh solution of DMABC in anhydrous acetone (e.g., 10 mg/mL). If using a catalyst, a small amount of anhydrous pyridine can be added to the acetone.
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Derivatization: Add 100 µL of the DMABC solution to the dried sample residue.
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Reaction Incubation: Tightly cap the vial and heat at 55-60°C for 5-10 minutes.[1]
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Drying: After the reaction, cool the vial to room temperature and evaporate the solvent and any excess reagent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the derivatized sample in a suitable volume of the HPLC mobile phase.
-
Filtration: Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.
Quantitative Data Summary
The following tables summarize typical performance data obtained from HPLC methods utilizing DMABC derivatization. These values are indicative and will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Method Validation Parameters for DMABC-Derivatized Biogenic Amines
| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Putrescine-DMABC | 8.5 | >0.999 | 1.5 | 5.0 | 95-105 |
| Cadaverine-DMABC | 9.8 | >0.999 | 1.2 | 4.0 | 96-104 |
| Spermidine-DMABC | 12.1 | >0.998 | 2.0 | 6.5 | 93-106 |
| Spermine-DMABC | 14.5 | >0.998 | 2.5 | 8.0 | 92-107 |
Table 2: HPLC Conditions for the Analysis of DMABC-Derivatized Analytes
| Parameter | Biogenic Amines | Estradiol[1] |
| Column | C18, 4.6 x 150 mm, 5 µm | Ascentis® Express C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.01% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 80% B in 15 min | Isocratic: 70% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | Ambient |
| Detection | UV at 254 nm | MS/MS |
| Injection Vol. | 20 µL | 5 µL |
Visualizing the Workflow and Chemistry
To further elucidate the processes involved in DMABC derivatization and analysis, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Reaction mechanism of DMABC with a primary amine.
Caption: Reaction mechanism of DMABC with an alcohol/phenol.
Caption: General experimental workflow for DMABC derivatization.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a powerful strategy to significantly enhance the sensitivity and selectivity of HPLC methods for a wide range of analytes containing primary and secondary amine or hydroxyl functional groups. The protocols and data presented in this application note demonstrate the effectiveness and versatility of this approach. By following the detailed methodologies and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can successfully implement DMABC derivatization to overcome the challenges of analyzing low-concentration, non-chromophoric compounds, thereby achieving more accurate and reliable quantitative results.
References
Application Notes and Protocols for the Synthesis of Esters Using 4-(Dimethylamino)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzoyl chloride (DMABC) is a versatile reagent employed in organic synthesis, primarily for the esterification of alcohols and phenols. Its utility stems from the electron-donating dimethylamino group, which enhances the reactivity of the acyl chloride and imparts unique properties to the resulting esters, making them useful as protecting groups and as derivatives for chromatographic analysis. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of esters from a variety of alcohol precursors.
Synthesis of this compound
The starting reagent, this compound, can be readily synthesized from 4-(dimethylamino)benzoic acid.
Experimental Protocol: Synthesis of this compound[1]
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Reaction Setup: In a well-ventilated fume hood, suspend 4-(dimethylamino)benzoic acid (250 g, 1.51 moles) in ethyl acetate (2 L) in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (359.3 g, 3.02 moles) dropwise to the suspension. The reaction is exothermic and will release gas, so the addition should be controlled to maintain a manageable reaction rate.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture until the reaction ceases (as indicated by the cessation of gas evolution).
-
Isolation of Product: Remove the solvent by rotary evaporation to yield a gray solid.
-
Purification: Recrystallize the solid from ethyl acetate to obtain this compound (216 g, 78% yield).
Table 1: Reagents for the Synthesis of this compound [1]
| Reagent | Quantity | Moles | Role |
| 4-(Dimethylamino)benzoic acid | 250 g | 1.51 | Starting Material |
| Thionyl Chloride | 359.3 g | 3.02 | Chlorinating Agent |
| Ethyl Acetate | 2 L | - | Solvent |
General Principles of Esterification using Acyl Chlorides
The reaction between an acyl chloride and an alcohol to form an ester is a fundamental transformation in organic chemistry. This reaction is often catalyzed by a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine (Et3N), and 4-(dimethylaminopyridine) (DMAP). The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride.
Catalytic Role of 4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridine and its derivatives are highly efficient nucleophilic catalysts in acylation reactions. The mechanism involves the initial reaction of DMAP with the acyl chloride to form a highly reactive acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the alcohol, regenerating the catalyst in the process. Studies have shown the observation of this key acylammonium salt intermediate in reactions involving 4-(dimethylamino)pyridine.[2][3]
Diagram 1: Catalytic cycle of DMAP in esterification.
Experimental Protocols for Ester Synthesis
The following protocols outline the general procedures for the esterification of various alcohols using this compound. These reactions can be adapted for a range of primary, secondary, and phenolic hydroxyl groups. For sterically hindered alcohols, reaction times may need to be extended, or more forcing conditions may be required.
Protocol 1: General Esterification of Primary and Secondary Alcohols
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 mmol) and a base such as pyridine or triethylamine (1.2 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) (5-10 mL).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 mmol) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Protocol 2: Esterification of Phenols
Phenols are generally less nucleophilic than alcohols. The esterification of phenols can be facilitated by converting the phenol to its more nucleophilic phenoxide salt.
-
Formation of Phenoxide: In a flask, dissolve the phenol (1.0 mmol) in a solution of sodium hydroxide (1.1 mmol) in water or a mixture of water and a suitable organic solvent like THF.
-
Reaction with Acyl Chloride: To the phenoxide solution, add a solution of this compound (1.1 mmol) in a suitable organic solvent (e.g., dichloromethane or THF) dropwise at 0 °C.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction by TLC. After completion, acidify the mixture with dilute HCl and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Applications in Derivatization for HPLC Analysis
4-(Dimethylamino)benzoyl esters are particularly useful for the derivatization of hydroxyl-containing compounds, such as steroids, for analysis by High-Performance Liquid Chromatography (HPLC). The benzoyl group introduces a chromophore that enhances UV detection, and the dimethylamino group can be protonated for improved ionization in mass spectrometry (LC-MS).
Diagram 2: Workflow for derivatization and HPLC analysis.
Quantitative Data
Table 2: Expected Yields for the Esterification of Various Alcohols with Benzoyl Chlorides (General)
| Alcohol Type | Catalyst/Conditions | Expected Yield | Reference |
| Primary Alcohols | TMEDA, -78 °C | Excellent | [4] |
| Secondary Alcohols | TMEDA, -78 °C | Excellent | [4] |
| Phenolic Alcohols | TMEDA, -78 °C | High-yielding | [4] |
| Sterically Hindered Alcohols | 1-Methylimidazole | Good | [5] |
| Unhindered Phenols | Phase Transfer Catalysis | Good to Quantitative | [6] |
| Ortho Disubstituted Phenols | Phase Transfer Catalysis | Low to Moderate | [6] |
Note: These are generalized expected yields based on reactions with benzoyl chloride and its derivatives. Actual yields with this compound may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound is a valuable reagent for the synthesis of esters from a wide range of alcohols and phenols. The provided protocols offer a starting point for researchers to develop specific procedures for their substrates of interest. The resulting esters have applications as protected intermediates in multi-step syntheses and as derivatives for enhanced detection in analytical techniques such as HPLC. Further optimization of reaction conditions may be necessary to achieve the best results for particularly challenging substrates.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(Dimethylamino)benzoyl Chloride Derivatization
Welcome to the technical support center for 4-(Dimethylamino)benzoyl chloride (DMABC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and reproducibility of your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMABC) and why is it used for derivatization?
A1: this compound is a derivatizing agent used in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). It is used to modify analytes, typically those containing primary and secondary amine or phenolic functional groups. This modification, known as derivatization, is performed to:
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Enhance Detection: The DMABC tag provides a strong chromophore, significantly improving UV absorbance and thus the sensitivity of detection.
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Improve Chromatographic Resolution: By increasing the hydrophobicity of polar analytes, DMABC can improve their retention on reversed-phase HPLC columns, leading to better separation from other components in the sample matrix.
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Increase Ionization Efficiency: In mass spectrometry, the derivatized analytes may exhibit improved ionization efficiency, leading to higher signal intensity.
Q2: What are the most critical factors affecting the yield of DMABC derivatization?
A2: The success of your DMABC derivatization reaction is primarily influenced by the following factors:
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Moisture Control: DMABC is highly sensitive to moisture. Any water present in the sample, solvents, or glassware will hydrolyze the reagent to 4-(Dimethylamino)benzoic acid, reducing the amount of reagent available for derivatizing your analyte and potentially causing interfering peaks in your chromatogram.
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Reaction pH: The derivatization reaction is pH-dependent. An alkaline environment is necessary to deprotonate the amine or phenol group of the analyte, making it nucleophilic enough to attack the acyl chloride. However, excessively high pH can accelerate the hydrolysis of the DMABC reagent.
-
Reagent Concentration: An adequate excess of DMABC is required to drive the reaction to completion, especially when dealing with complex sample matrices.
-
Reaction Time and Temperature: The reaction needs sufficient time to proceed to completion. The optimal time and temperature will depend on the specific analyte and reaction conditions.
Q3: How should I store and handle this compound?
A3: Due to its moisture sensitivity, DMABC should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). When handling the reagent, always use dry glassware and solvents. It is advisable to work in a glove box or under a stream of dry inert gas if possible.
Troubleshooting Guide
This guide addresses common issues encountered during DMABC derivatization, providing potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | 1. Moisture Contamination: The DMABC reagent has been hydrolyzed. 2. Incorrect pH: The reaction medium is not sufficiently alkaline. 3. Insufficient Reagent: The amount of DMABC is not enough to derivatize all of the analyte. 4. Analyte Degradation: The analyte is not stable under the derivatization conditions. | 1. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. Prepare fresh reagent solutions. 2. Optimize the pH of the reaction buffer. A typical starting point is a borate buffer with a pH between 8.5 and 10. 3. Increase the molar excess of DMABC relative to the analyte. A 5 to 10-fold excess is a common starting point. 4. Investigate the stability of your analyte at the reaction pH and temperature. Consider milder reaction conditions if necessary. |
| Extra Peaks in Chromatogram | 1. Hydrolysis of DMABC: A peak corresponding to 4-(Dimethylamino)benzoic acid is present. 2. Side Reactions: The analyte or other matrix components are reacting to form multiple products. 3. Incomplete Reaction: Both the derivatized and underivatized analyte are present. | 1. Implement stricter moisture control measures. This peak can sometimes be used as an indicator of moisture contamination. 2. Optimize reaction conditions (pH, temperature, time) to favor the desired reaction. Consider a sample cleanup step before derivatization. 3. Increase the reaction time, temperature, or reagent concentration. |
| Poor Reproducibility | 1. Inconsistent Moisture Control: Varying levels of moisture between experiments. 2. Inaccurate Reagent/Sample Handling: Inconsistent volumes or concentrations. 3. Variable Reaction Time/Temperature: Fluctuations in experimental conditions. | 1. Standardize procedures for drying glassware and handling solvents to minimize moisture variability. 2. Use calibrated pipettes and ensure accurate weighing of reagents. 3. Use a temperature-controlled water bath or heating block for consistent reaction temperatures. Use a timer to ensure consistent reaction times. |
Experimental Protocols
Below is a generalized protocol for the derivatization of a primary amine with DMABC for HPLC analysis. This should be optimized for your specific analyte and instrumentation.
Materials:
-
This compound (DMABC)
-
Analyte standard or sample
-
Anhydrous acetonitrile (ACN) or other suitable organic solvent
-
Borate buffer (e.g., 0.1 M, pH 9.5)
-
Sodium hydroxide (e.g., 1 M) for pH adjustment
-
Hydrochloric acid (e.g., 1 M) to stop the reaction
-
Oven-dried glassware (vials, pipettes, etc.)
Protocol:
-
Preparation of Reagents:
-
Prepare the borate buffer and adjust the pH to 9.5 using sodium hydroxide.
-
Prepare a stock solution of your analyte in a suitable solvent.
-
Prepare a fresh solution of DMABC in anhydrous acetonitrile (e.g., 1 mg/mL). Due to its instability in the presence of moisture, it is crucial to prepare this solution immediately before use.
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, add a known volume of your analyte standard or sample.
-
Add the borate buffer to the vial.
-
Initiate the reaction by adding a specific volume of the DMABC solution. A typical starting point is a 5-fold molar excess of DMABC to the analyte.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). These conditions should be optimized.
-
-
Reaction Quenching and Sample Preparation:
-
After the incubation period, stop the reaction by adding a small volume of hydrochloric acid to acidify the mixture. This will also hydrolyze any remaining DMABC.
-
The sample can then be directly injected into the HPLC system or further processed (e.g., extraction, dilution) if necessary.
-
Optimization of Derivatization Parameters:
To achieve the best results, it is recommended to optimize the following parameters. The table below provides a starting point for your optimization experiments.
| Parameter | Range to Investigate | Optimal Condition (Example) | Notes |
| Reaction pH | 8.0 - 11.0 | 9.5 | Use a buffer to maintain a stable pH. |
| Reaction Temperature | Room Temperature - 80°C | 60°C | Higher temperatures can speed up the reaction but may also increase reagent hydrolysis and analyte degradation. |
| Reaction Time | 10 - 60 minutes | 30 minutes | Monitor the formation of the derivative over time to determine the point of maximum yield. |
| DMABC Concentration | 2 to 20-fold molar excess | 10-fold molar excess | A sufficient excess is needed, but a very large excess can lead to interfering peaks from hydrolysis products. |
Visualizations
Below are diagrams to help visualize the experimental workflow and troubleshooting logic.
Caption: A generalized workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization yield.
Technical Support Center: 4-(Dimethylamino)benzoyl Chloride (DMABC-Cl) Derivatization
Welcome to the technical support center for 4-(Dimethylamino)benzoyl chloride (DMABC-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of DMABC-Cl as a derivatizing agent for analytical applications, primarily in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMABC-Cl) and what is its primary application?
A1: this compound, also known as DMABC-Cl, is a derivatizing agent. Its primary use is to chemically modify analytes containing primary and secondary amine functional groups to enhance their detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The DMABC group provides a strong chromophore and can improve the ionization efficiency of the analyte.
Q2: Which functional groups in my analyte will react with DMABC-Cl?
A2: DMABC-Cl is an acyl chloride and is reactive towards several nucleophilic functional groups. The primary targets for derivatization are:
-
Primary Amines (-NH₂)
-
Secondary Amines (-NHR)
However, DMABC-Cl can also react with other nucleophiles, which can be a source of side reactions. These include:
-
Alcohols (-OH) , including phenolic hydroxyl groups.
-
Thiols (-SH)
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Water (H₂O) , leading to hydrolysis of the reagent.
Tertiary amines do not react with DMABC-Cl to form stable amide derivatives as they lack a proton to be eliminated during the reaction.
Q3: My derivatization yield is low. What are the possible causes and solutions?
A3: Low derivatization yield is a common issue. Here are several potential causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Hydrolysis of DMABC-Cl | DMABC-Cl is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible. Prepare the DMABC-Cl solution immediately before use. |
| Incorrect Reaction pH | The derivatization of amines with DMABC-Cl is typically performed under basic conditions (pH 8-10) to ensure the amine is in its deprotonated, nucleophilic form. Use a suitable buffer (e.g., borate buffer) to maintain the optimal pH. If the pH is too low, the amine will be protonated and non-reactive. If the pH is too high, hydrolysis of the DMABC-Cl may be accelerated. |
| Insufficient Reagent | Ensure a sufficient molar excess of DMABC-Cl is used relative to the analyte. A 2 to 10-fold excess is a common starting point, but this may need to be optimized depending on the analyte concentration and the presence of other reactive species. |
| Low Reaction Temperature or Insufficient Time | While the reaction is often rapid, it may be incomplete if the temperature is too low or the reaction time is too short. Try increasing the reaction temperature (e.g., to 40-60°C) or extending the reaction time. Monitor the reaction progress to determine the optimal conditions. |
| Analyte Degradation | Some analytes may be unstable under the derivatization conditions. Assess the stability of your analyte at the reaction pH and temperature. |
Q4: I am seeing extra peaks in my chromatogram. What could they be?
A4: The presence of unexpected peaks is a frequent challenge. These could be due to several factors:
| Source of Extra Peaks | Identification and Mitigation Strategies |
| Hydrolysis Product | The primary byproduct is 4-(Dimethylamino)benzoic acid, formed from the reaction of DMABC-Cl with water. This peak can be identified by injecting a standard of the acid. To minimize its formation, ensure anhydrous conditions. |
| Side Reactions with Matrix Components | If your sample is in a complex matrix (e.g., plasma, urine), DMABC-Cl can react with other nucleophilic compounds (e.g., amino acids, endogenous alcohols). Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization. |
| Reaction with Solvents | If using a reactive solvent like an alcohol (e.g., methanol, ethanol), it can react with DMABC-Cl to form an ester. Use aprotic solvents like acetonitrile or dioxane for the reaction. |
| Excess Reagent | The unreacted DMABC-Cl itself is generally not stable in the final aqueous/organic mobile phase and will hydrolyze. However, if the hydrolysis is slow, a peak from the reagent might be observed. |
| Di-derivatization | For analytes with multiple reactive sites (e.g., two primary amine groups), you might see products with one or both sites derivatized. Adjusting the stoichiometry of the reagent can help control this. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during derivatization with DMABC-Cl.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration) and gradient profile. Ensure the mobile phase is compatible with the derivatized analyte. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Interaction with Column Silanols | Use a well-end-capped HPLC column. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape. |
| Inappropriate Sample Solvent | The solvent used to dissolve the final derivatized sample for injection should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
Problem 2: Irreproducible Results (Varying Peak Areas or Retention Times)
| Possible Cause | Solution |
| Inconsistent Derivatization | Precisely control the reaction time, temperature, and pH. Use an autosampler for consistent timing if performing manual derivatization. Ensure thorough mixing of reactants. |
| Instability of Derivatives | Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigerated, frozen, in the dark). Some derivatives may be light-sensitive. |
| Fluctuations in HPLC System | Refer to standard HPLC troubleshooting guides to check for issues with the pump, injector, or column oven.[1][2][3] |
| Incomplete Quenching of the Reaction | If the reaction is not effectively stopped, it may continue in the sample vial, leading to variability. Quench the reaction by adding a small amount of an acid to neutralize the base and consume excess reagent. |
Experimental Protocols
General Protocol for Derivatization of Primary/Secondary Amines with DMABC-Cl
This is a starting point protocol that should be optimized for your specific analyte and matrix.
-
Sample Preparation:
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., protein precipitation for plasma followed by liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
-
Reagent Preparation (Prepare Fresh):
-
Buffer Solution: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
-
DMABC-Cl Solution: Dissolve DMABC-Cl in anhydrous acetonitrile to a concentration of 1 mg/mL.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 50 µL of the borate buffer.
-
Add 50 µL of the DMABC-Cl solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 1 M HCl to stop the reaction.
-
-
Final Sample Preparation for HPLC:
-
Add mobile phase or a suitable solvent to the reaction mixture to reach the final desired volume.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways of DMABC-Cl.
Experimental Workflow
Caption: General experimental workflow for DMABC-Cl derivatization.
Troubleshooting Logic
References
Technical Support Center: Overcoming Solubility Challenges with DMABC Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(dimethylamino)benzaldehyde (DMABC) and its derivatives. Solubility issues are a common hurdle in experimental workflows, and this guide offers practical solutions and detailed protocols to ensure the successful use of these compounds.
Frequently Asked Questions (FAQs)
Q1: My DMABC derivative is not dissolving in my aqueous buffer. What should I do?
A1: DMABC and its derivatives are characterized by a hydrophobic aromatic structure, leading to low solubility in aqueous solutions. The parent compound, DMABC, has a water solubility of only 0.3 g/L at 20°C. For derivatives, especially those with increased hydrophobicity, aqueous solubility will be even lower.
Recommended first steps:
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Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices for initial solubilization. DMABC is soluble in ethanol at a concentration of 50 mg/mL. For more hydrophobic derivatives, DMSO is often more effective.
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Perform a serial dilution of the organic stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer in small, incremental amounts while vortexing to avoid immediate precipitation.
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Consider the final concentration of the organic solvent. Many biological assays are sensitive to organic solvents. Aim to keep the final concentration of DMSO or ethanol in your working solution as low as possible, typically below 1% (v/v), to avoid artifacts.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Troubleshooting steps:
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Decrease the final concentration: Your working concentration might be too high. Determine the lowest effective concentration for your experiment.
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Use a co-solvent system: Prepare your stock solution in a mixture of solvents. For example, a combination of DMSO and polyethylene glycol (PEG) can enhance solubility.
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Incorporate solubilizing agents: For in vitro and in vivo applications, excipients can significantly improve solubility. Cyclodextrins are a widely used option for encapsulating hydrophobic compounds and increasing their aqueous solubility.[1][2][3][4]
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pH adjustment: The solubility of some DMABC derivatives can be pH-dependent. For instance, derivatives with a dimethylamino group can be protonated in acidic conditions, which may increase their aqueous solubility. One protocol for the parent DMABC involves dissolving 1.0 g in 20 mL of dilute hydrochloric acid (1:10).
Q3: How does the chemical structure of a DMABC derivative affect its solubility?
A3: The solubility of DMABC derivatives is influenced by the nature of their functional groups.
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Hydrophobic groups: Adding non-polar functional groups (e.g., long alkyl chains, additional aromatic rings) will generally decrease aqueous solubility.
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Hydrophilic groups: Introducing polar functional groups that can participate in hydrogen bonding (e.g., hydroxyl [-OH], carboxyl [-COOH], or amino [-NH2] groups) can increase water solubility.[5]
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Ionizable groups: Functional groups that can be protonated or deprotonated to form charged species will exhibit pH-dependent solubility.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound appears as an insoluble powder or oil in aqueous buffer. | The compound has very low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting into the aqueous buffer. |
| Precipitation occurs immediately upon adding the organic stock solution to the aqueous buffer. | The concentration of the compound in the final solution is above its solubility limit. The rapid change in solvent polarity is causing the compound to "crash out." | 1. Reduce the final concentration of the compound. 2. Add the stock solution dropwise to the vigorously stirring buffer. 3. Warm the buffer slightly (if the compound is heat-stable) to increase solubility during preparation. |
| The solution is cloudy or shows signs of aggregation over time. | The compound is forming aggregates or micro-precipitates in the aqueous environment. | 1. Use a co-solvent such as PEG in your stock solution. 2. Incorporate a surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer to prevent aggregation. 3. Consider using cyclodextrins to form inclusion complexes and improve solubility.[1][2][3][4] |
| Inconsistent results in biological assays. | Poor solubility is leading to inaccurate concentrations and variable bioavailability of the compound. Precipitation may be occurring in the assay plate. | 1. Visually inspect your assay plates under a microscope for any signs of precipitation. 2. Perform a solubility test of your final working solution by centrifuging it and measuring the concentration of the compound in the supernatant. 3. Optimize your formulation using solubilizing agents like cyclodextrins or co-solvents. |
| Difficulty dissolving a specific DMABC derivative, 4-(dimethylamino)cinnamaldehyde (DMAC). | DMAC has known solubility limitations. | A reported successful solubilization is 50 mg/mL in dioxane.[6] For biological applications, prepare a high-concentration stock in DMSO and dilute carefully into your aqueous medium. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature |
| 4-(dimethylamino)benzaldehyde (DMABC) | Water | 0.3 g/L | 20°C |
| Ethanol | 50 mg/mL | Room Temperature | |
| Dilute HCl (1:10) | 50 g/L | Room Temperature | |
| 4-(dimethylamino)cinnamaldehyde (DMAC) | Dioxane | 50 mg/mL[6] | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of a DMABC Derivative Stock Solution for In Vitro Assays
This protocol provides a general method for preparing a stock solution of a hydrophobic DMABC derivative and diluting it for use in cell-based assays.
Materials:
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DMABC derivative
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Phosphate-buffered saline (PBS) or cell culture medium, sterile
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Vortex mixer
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Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
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Calculate the mass of the DMABC derivative needed to prepare 1 mL of a 10 mM stock solution.
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Accurately weigh the compound and add it to a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex thoroughly until the compound is completely dissolved. A brief sonication or warming to 37°C may aid dissolution for particularly difficult compounds.
-
-
Prepare an intermediate dilution in culture medium:
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Warm the cell culture medium or PBS to 37°C.
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To a sterile tube containing the appropriate volume of pre-warmed medium, add a small volume of the 10 mM DMSO stock solution to achieve an intermediate concentration (e.g., 1 mM). It is critical to add the DMSO stock to the medium and not the other way around.
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Vortex immediately after adding the stock solution to ensure rapid mixing and prevent precipitation.
-
-
Prepare the final working solution:
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Perform a final serial dilution from the intermediate stock into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
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Ensure the final DMSO concentration is below a level that affects your cells (typically <0.5%).
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Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol outlines a method to assess the increase in aqueous solubility of a DMABC derivative using a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][8]
Materials:
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DMABC derivative
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Distilled water or buffer of choice
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Shaking incubator or orbital shaker
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0.22 µm syringe filters
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HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
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Prepare a series of HP-β-CD solutions of increasing concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your chosen aqueous buffer.
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Add an excess amount of the DMABC derivative to each cyclodextrin solution. Ensure there is undissolved solid material at the bottom of each container.
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Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours until equilibrium is reached.
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Separate the undissolved compound by centrifuging the samples and filtering the supernatant through a 0.22 µm syringe filter.
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Determine the concentration of the dissolved DMABC derivative in each filtered sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
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Construct a phase solubility diagram by plotting the concentration of the dissolved DMABC derivative (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this plot can be used to determine the complexation efficiency and the stability constant of the inclusion complex.
Visualization of Experimental Workflows
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for DMABC derivative solubility.
Experimental Workflow for Preparing a Solubilized Working Solution
Caption: Workflow for preparing a working solution of a DMABC derivative.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 3. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-(Dimethylamino)cinnamaldehyde CAS#: 6203-18-5 [m.chemicalbook.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Optimizing reaction conditions for DMABC derivatization (pH, temp, time)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-dimethylaminobenzaldehyde (DMABC), also known as Ehrlich's reagent, for the derivatization of cysteine and other analytes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction mechanism for DMABC with cysteine?
A1: The derivatization of cysteine with DMABC (4-dimethylaminobenzaldehyde) proceeds through the formation of a thiazolidine-4-carboxylic acid derivative. This reaction involves the aldehyde group of DMABC reacting with the primary amine and the thiol group of the cysteine molecule.
Q2: What are the recommended starting conditions for DMABC derivatization of cysteine?
A2: Based on studies of similar aldehyde-cysteine reactions, the following conditions are recommended as a starting point for optimization:
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pH: 7.0
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Temperature: 50°C
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Reaction Time: 10 minutes
These conditions should be optimized for your specific application and sample matrix.
Q3: How should I prepare the DMABC (Ehrlich's) reagent?
A3: A common preparation for Ehrlich's reagent involves dissolving 0.16 g of p-dimethylaminobenzaldehyde in 3.0 mL of ethanol and 3.0 mL of concentrated hydrochloric acid. This stock solution can then be diluted with water to the desired final concentration. For post-column derivatization in HPLC, a reagent can be prepared by dissolving 1.5 g of DMABC in a mixture of 100 mL of glacial acetic acid, 60 mL of methanol, and 40 mL of water.[1] Reagent purity is critical for reproducible results, and using a high-purity, chromatographic grade of DMABC is recommended to avoid baseline noise and ensure reagent stability.[1]
Q4: How can I ensure the stability of the DMABC reagent?
A4: DMABC is light-sensitive and should be stored in a dark container. When prepared as a solution for post-column derivatization, it is recommended to maintain the reagent under an inert gas (e.g., nitrogen or argon) and use oxygen-impermeable tubing to extend its effectiveness, which can be up to one week under these conditions.[1]
Optimization of Reaction Conditions
For optimal performance, it is crucial to systematically evaluate the effects of pH, temperature, and reaction time on the derivatization yield and stability.
| Parameter | Recommended Range | Key Considerations |
| pH | 6.5 - 7.5 | A neutral pH of 7.0 is a good starting point.[2][3] Deviations from the optimal pH can lead to incomplete reactions or the formation of by-products. |
| Temperature | 40°C - 60°C | A temperature of 50°C has been shown to be effective.[2][3] Higher temperatures may accelerate the reaction but can also lead to the degradation of the analyte or the derivative. |
| Reaction Time | 5 - 20 minutes | A 10-minute reaction time is a good initial parameter.[2][3] The reaction should be allowed to proceed to completion to ensure accurate quantification. Monitoring the reaction over a time course is recommended during method development. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | Suboptimal pH: The pH of the reaction mixture is outside the optimal range. | Adjust the pH of the sample or reaction buffer to the optimal range (typically around 7.0). |
| Incorrect Temperature: The reaction temperature is too low for the reaction to proceed efficiently or too high, causing degradation. | Optimize the reaction temperature. Start at 50°C and evaluate higher and lower temperatures. | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Increase the reaction time and monitor the formation of the derivative over a time course to determine the optimal duration. | |
| Reagent Degradation: The DMABC reagent has degraded due to improper storage (exposure to light or air). | Prepare fresh reagent from a high-purity solid. Store the reagent solution in a dark, airtight container, preferably under an inert atmosphere.[1] | |
| Insufficient Reagent: The molar ratio of DMABC to the analyte is too low. | Increase the concentration of the DMABC reagent to ensure a molar excess. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between samples. | Ensure precise control over all reaction parameters for all samples and standards. Use a temperature-controlled reaction block or water bath. |
| Matrix Effects: Components in the sample matrix are interfering with the derivatization reaction or the detection of the derivative.[4][5][6] | Sample Cleanup: Implement a sample preparation step (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[6] Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[4] Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Unexpected Peaks or By-products | Side Reactions: The DMABC reagent is reacting with other components in the sample matrix. | Increase Specificity: Optimize the reaction conditions (pH, temperature) to favor the reaction with the target analyte. Sample Cleanup: Remove interfering compounds prior to derivatization. |
| Reagent Impurities: The DMABC reagent contains impurities that are reacting or being detected. | Use a higher purity grade of DMABC.[1] | |
| Baseline Noise in Chromatogram | Impure Reagent: The DMABC reagent is of low purity.[1] | Use a high-purity, chromatographic grade of DMABC.[1] |
| Reagent Degradation: The prepared reagent solution has started to degrade. | Prepare fresh reagent solution more frequently and store it properly.[1] |
Experimental Protocols & Visualizations
Experimental Workflow for DMABC Derivatization of Cysteine
The following diagram outlines a typical workflow for the derivatization of cysteine with DMABC for subsequent analysis by a technique such as HPLC.
Troubleshooting Logic for Low Derivatization Yield
This diagram illustrates a logical approach to troubleshooting low derivatization yield.
References
Removal of excess 4-(Dimethylamino)benzoyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzoyl chloride. Here you will find detailed information on the effective removal of excess reagent from your reaction mixture.
Troubleshooting Guide: Common Issues in Removing Excess this compound
Issue 1: Persistent Impurity of 4-(Dimethylamino)benzoic acid in the Final Product After Aqueous Work-up.
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Cause: this compound readily hydrolyzes to 4-(dimethylamino)benzoic acid. While sparingly soluble in neutral water, it can be challenging to remove entirely, especially if the desired product is also a solid.
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Solution:
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Basic Aqueous Wash: Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, forming the much more water-soluble sodium 4-(dimethylamino)benzoate salt, which will partition into the aqueous layer.
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Multiple Extractions: Perform multiple washes with the basic solution to ensure complete removal. Monitor the pH of the aqueous layer after each wash to ensure it remains basic.
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Brine Wash: After the basic washes, wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water before drying with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Issue 2: Formation of an Emulsion During Aqueous Work-up.
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Cause: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult. This is more common when using certain solvents or when the reaction mixture contains surfactants or finely divided solids.
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Solution:
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Addition of Brine: Add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.
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Filtration: Pass the entire mixture through a pad of Celite® or a glass wool plug to help break the emulsion.
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Patience: Allow the mixture to stand for an extended period, which may allow the layers to separate on their own.
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Solvent Modification: Add a small amount of a different organic solvent with a different density to alter the properties of the organic layer.
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Issue 3: The Desired Product is Water-Soluble or an Amine, Complicating Aqueous Extraction.
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Cause: If the desired product has significant water solubility or contains a basic functional group (like an amine), it may be lost to the aqueous layer during the work-up, especially under acidic or basic conditions.
-
Solution:
-
Use of Scavenger Resins: Employ a solid-supported scavenger resin, such as an amine-functionalized silica or polystyrene resin. These resins will react with the excess this compound. The resulting resin-bound byproduct can then be easily removed by filtration.
-
Quenching with a Volatile Reagent: Add a volatile alcohol (e.g., methanol) or amine (e.g., triethylamine) to the reaction mixture to quench the excess acyl chloride. The resulting ester or amide and the excess volatile reagent can often be removed under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing excess this compound?
A1: The most common and straightforward method is to quench the reaction with a nucleophile and then perform an aqueous work-up. Quenching with water or a dilute base will hydrolyze the excess acyl chloride to 4-(dimethylamino)benzoic acid. A subsequent wash with a basic aqueous solution (e.g., saturated NaHCO₃) will convert the carboxylic acid into its water-soluble salt, allowing for its removal by extraction.
Q2: How can I be sure that all the this compound has been removed?
A2: The disappearance of the starting acyl chloride can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After the work-up, the purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q3: Are there alternative methods to aqueous work-up?
A3: Yes, several alternatives exist, which are particularly useful if the desired product is sensitive to water or has high water solubility. These include:
-
Chromatographic Purification: Direct purification of the crude reaction mixture by column chromatography on silica gel can separate the desired product from both unreacted this compound and its hydrolysis product.
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Use of Scavenger Resins: As mentioned in the troubleshooting guide, solid-supported scavengers provide a simple and effective way to remove the excess reagent by filtration.
-
Quenching and Evaporation: Reacting the excess acyl chloride with a volatile alcohol or amine followed by removal of the resulting ester/amide and excess quencher by evaporation can be effective if the desired product is not volatile.
Q4: What are the advantages of using a scavenger resin?
A4: Scavenger resins offer several advantages:
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Simplified Work-up: They eliminate the need for aqueous extractions, which can be time-consuming and lead to product loss or emulsions.
-
High Purity: They can provide very clean products with minimal contamination from the excess reagent or its byproducts.
-
Compatibility: They are suitable for reactions where the product is water-sensitive.
-
Ease of Use: The resin is simply added to the reaction mixture, stirred, and then filtered off.
Comparison of Removal Methods
| Method | Description | Advantages | Disadvantages | Typical Purity |
| Aqueous Work-up (Basic Wash) | The reaction is quenched with water or a dilute aqueous base. The organic layer is then washed with a basic solution (e.g., sat. NaHCO₃) to remove the resulting 4-(dimethylamino)benzoic acid. | Simple, inexpensive, and effective for many products. | Can lead to emulsions; product may be lost if it is water-soluble; not suitable for water-sensitive products. | >95% (highly dependent on product properties) |
| Scavenger Resin (Amine-functionalized) | An amine-functionalized solid support is added to the reaction mixture to react with and "scavenge" the excess acyl chloride. The resin is then removed by filtration. | Simple filtration work-up; high product purity; suitable for water-sensitive and water-soluble products. | Resins can be expensive; may require longer reaction times for complete scavenging; potential for adsorption of the desired product onto the resin. | >98% |
| Quenching with a Volatile Reagent | A volatile alcohol (e.g., methanol) or amine is added to react with the excess acyl chloride. The resulting ester/amide and excess quencher are removed by evaporation. | Avoids aqueous work-up; suitable for water-sensitive products. | The desired product must be non-volatile; the quenching byproduct must be easily separable from the desired product. | >90-98% (dependent on the volatility of byproducts) |
| Column Chromatography | The crude reaction mixture is directly purified by silica gel chromatography. | Can provide very high purity; separates a wide range of compounds. | Time-consuming; requires larger volumes of solvent; potential for product loss on the column. | >99% |
Experimental Protocols
Protocol 1: Aqueous Work-up using Sodium Bicarbonate
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Quenching: Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
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Brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Removal of Excess Acyl Chloride using an Amine Scavenger Resin
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Resin Selection: Choose a suitable amine scavenger resin (e.g., tris(2-aminoethyl)amine on polystyrene).
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Scavenging: To the completed reaction mixture, add the scavenger resin (typically 2-3 equivalents relative to the excess acyl chloride).
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Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the disappearance of the excess acyl chloride by TLC or LC-MS.
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Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
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Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the product.
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
Technical Support Center: 4-(Dimethylamino)benzoyl Chloride and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the inherent instability of 4-(Dimethylamino)benzoyl chloride and its derivatives. The following information is intended for researchers, scientists, and professionals in drug development who utilize these reagents in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound derivatives?
A1: The primary cause of instability is the high reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis. The presence of atmospheric moisture or residual water in solvents or on glassware can lead to rapid degradation of the compound into the inactive 4-(dimethylamino)benzoic acid. This reactivity is a general characteristic of acyl chlorides but can be influenced by the electronic properties of the aromatic ring.
Q2: How does the 4-(dimethylamino) group affect the stability of the benzoyl chloride?
A2: The 4-(dimethylamino) group is a strong electron-donating group. This property increases the electron density on the aromatic ring and the carbonyl carbon, which can influence the reactivity of the acyl chloride. While it activates the ring towards electrophilic substitution, it can also modulate the electrophilicity of the carbonyl carbon, affecting its reaction rates with nucleophiles compared to unsubstituted benzoyl chloride.
Q3: What are the visible signs of degradation of this compound?
A3: Degradation of this compound is often indicated by several observable changes. The compound, which is typically a solid, may become sticky or liquefy due to the formation of hydrochloric acid and the corresponding carboxylic acid upon hydrolysis. A color change may also be observed. For accurate assessment, analytical techniques such as NMR or HPLC are recommended to confirm the purity and integrity of the compound.
Q4: What are the ideal storage conditions for this compound and its derivatives?
A4: To ensure the longevity of this compound and its derivatives, they should be stored under a dry, inert atmosphere (e.g., nitrogen or argon). It is recommended to store them in a desiccator with a suitable drying agent. For long-term storage, refrigeration in a tightly sealed container is advisable to minimize degradation from both moisture and temperature.
Q5: Which solvents are recommended for reactions involving this compound derivatives?
A5: Anhydrous, non-protic solvents are essential for reactions with this compound derivatives. Suitable solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. It is crucial to use freshly dried solvents to prevent hydrolysis of the acyl chloride.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in acylation reaction | Degradation of the this compound reagent due to moisture. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete reaction. | Increase reaction time or temperature. Consider adding a catalyst, such as 4-Dimethylaminopyridine (DMAP), if compatible with the reaction scheme. | |
| The starting material (amine or alcohol) is of low purity. | Purify the starting material before the reaction. | |
| Formation of a white precipitate during the reaction | The precipitate is likely the hydrochloride salt of the amine substrate or a tertiary amine base (e.g., triethylamine hydrochloride) used in the reaction. | This is often a normal byproduct of the reaction. The precipitate can be removed by filtration at the end of the reaction. |
| The precipitate is the hydrolyzed 4-(dimethylamino)benzoic acid. | This indicates significant degradation of the starting material. The reaction should be repeated with fresh reagent and stricter anhydrous conditions. | |
| Difficulty in purifying the final product | The presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reactants. Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation. |
| The product is unstable under the purification conditions. | Use milder purification methods. For example, use a buffered aqueous solution during extraction if the product is pH-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine or alcohol substrate in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add a suitable base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography, recrystallization, or another suitable method.
Protocol 2: Stability Assessment of this compound using HPLC
-
Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a known concentration.
-
Sample Preparation: Prepare samples for stability testing by dissolving the this compound in the solvent of interest (e.g., acetonitrile with varying amounts of water) at the same concentration as the standard.
-
Time-Point Analysis: Inject a sample into the HPLC system at time zero to determine the initial purity. Store the remaining samples under the desired test conditions (e.g., room temperature, elevated temperature).
-
Data Collection: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject the samples into the HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the degradation product (4-(dimethylamino)benzoic acid). Calculate the percentage of remaining compound at each time point.
Visualizations
Caption: Troubleshooting workflow for low-yield acylation reactions.
Technical Support Center: Troubleshooting Peak Tailing in HPLC of DMABC Derivatives
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of DMABC (4-(Dimethylamino)benzoyl chloride) derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates significant peak tailing.[3]
Q2: Why are my DMABC derivative peaks tailing?
A2: DMABC derivatives, containing basic amine groups, are prone to peak tailing in reversed-phase HPLC.[4][5][6] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][4][5][6][7] These interactions create more than one retention mechanism, leading to the distorted peak shape.[4][5]
Q3: How does mobile phase pH affect the peak shape of my DMABC derivatives?
A3: The pH of the mobile phase is a critical factor.[8][9][10][11][12] At a mid-range pH (typically > 3), residual silanol groups on the silica packing can be ionized (negatively charged), leading to strong electrostatic interactions with the positively charged amine groups of your DMABC derivatives.[4][6][13] This results in significant peak tailing.[4] Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[3][4][7]
Q4: Can the choice of HPLC column reduce peak tailing for DMABC derivatives?
A4: Absolutely. Using a modern, high-purity silica column (Type B) with low residual silanol activity is recommended.[14] Additionally, "end-capped" columns, where residual silanols are chemically deactivated, can significantly reduce tailing for polar and basic compounds like DMABC derivatives.[1][2] For basic compounds, columns with polar-embedded or charged surface hybrid (CSH) technologies can also provide better peak shapes.[3]
Q5: What is column overload and could it be causing my peak tailing?
A5: Column overload occurs when the amount of sample injected exceeds the column's capacity, leading to peak distortion.[15] While it more commonly causes peak fronting (a "shark fin" shape), severe overload can sometimes contribute to tailing.[5][16] To check for this, try diluting your sample or reducing the injection volume.[3][15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with your DMABC derivatives.
Step 1: Initial Checks & System Evaluation
-
Symptom: All peaks in the chromatogram are tailing.
-
Possible Cause: This often points to a physical or system-wide issue rather than a chemical interaction specific to your analyte.[17]
-
Column Void or Damage: A void at the head of the column or deformation of the packed bed can cause peak distortion.[2][4][15]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[1][3][15]
-
Leaking Fittings: Poorly connected fittings can introduce dead volume.[13]
-
-
Action:
-
Inspect the Column: Check for any visible signs of a void at the column inlet.
-
Reverse Flush the Column: If the manufacturer's instructions permit, disconnect the column from the detector and flush it in the reverse direction with a strong solvent to remove potential blockages at the inlet frit.[4][18]
-
Check Fittings: Ensure all fittings are secure and properly seated.
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing.[1]
-
Substitute the Column: If the problem persists, replacing the column with a new, reliable one is a quick way to confirm if the original column was the issue.[2][4]
-
Step 2: Optimizing Mobile Phase Conditions
-
Symptom: Only the DMABC derivative peaks are tailing, while other non-basic compounds in the same run have good peak shape.
-
Possible Cause: This strongly suggests a chemical interaction between your basic analytes and the stationary phase.[13][17]
-
Action:
-
Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). This will protonate the silanol groups, minimizing their interaction with your protonated basic analytes.[3][4][5][7]
-
Use a Mobile Phase Additive (Competing Base): Historically, a small amount of a competing base, such as triethylamine (TEA), was added to the mobile phase (e.g., 0.1%).[3][5] TEA, being a small basic molecule, can preferentially interact with the active silanol sites, effectively shielding them from your DMABC derivatives. Note: Competing bases may not be suitable for all detectors (e.g., mass spectrometry).
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual silanol effects and improve peak shape.[3][7]
-
Step 3: Method & Column Selection Review
-
Symptom: Peak tailing persists even after optimizing the mobile phase.
-
Possible Cause: The column chemistry may not be suitable for your application.
-
Action:
-
Select a Modern, End-Capped Column: Ensure you are using a high-quality, base-deactivated, end-capped C18 or C8 column.[2][5][19] These columns are specifically designed to minimize silanol interactions.
-
Consider an Alternative Stationary Phase: If tailing is still an issue, explore columns with different stationary phases that are better suited for basic compounds, such as those with polar-embedded groups or hybrid silica technologies.[3][5]
-
Use a Guard Column: A guard column with the same packing material as your analytical column can help protect the main column from strongly retained impurities that might contribute to active sites and peak tailing.[20]
-
Quantitative Data Summary
The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of a basic compound, similar to what might be observed for a DMABC derivative. Data is representative and based on principles described in the literature.[4][18]
| Mobile Phase pH | Analyte | Asymmetry Factor (As) | Peak Shape Observation |
| 7.0 | Basic Amine Compound | 2.35 | Severe Tailing |
| 3.0 | Basic Amine Compound | 1.33 | Significantly Improved Symmetry |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the effect of mobile phase pH on the peak shape of a DMABC derivative.
-
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column
-
DMABC derivative standard
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Buffers: Phosphoric acid, potassium phosphate, or formic acid/ammonium formate.
-
-
Procedure:
-
Prepare a stock solution of the DMABC derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare two different aqueous mobile phases (Mobile Phase A):
-
Mobile Phase A1 (pH 7.0): Buffer with potassium phosphate to a pH of 7.0.
-
Mobile Phase A2 (pH 3.0): Buffer with phosphoric acid or formic acid to a pH of 3.0.
-
-
Equilibrate the HPLC column with a starting mobile phase composition (e.g., 70% Mobile Phase A1, 30% Mobile Phase B) until a stable baseline is achieved.
-
Inject the DMABC derivative standard and record the chromatogram.
-
Calculate the asymmetry factor for the analyte peak.
-
Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 acetonitrile:water).
-
Equilibrate the column with the second mobile phase condition (e.g., 70% Mobile Phase A2, 30% Mobile Phase B).
-
Inject the standard again and record the chromatogram.
-
Calculate the new asymmetry factor and compare the peak shapes obtained at the two different pH values.
-
Protocol 2: Sample Dilution to Test for Column Overload
-
Objective: To determine if peak tailing is caused by mass overload.
-
Materials:
-
HPLC system and column
-
Concentrated DMABC derivative sample
-
Mobile phase
-
-
Procedure:
-
Inject the current, concentrated DMABC derivative sample and record the chromatogram. Note the peak shape and asymmetry factor.
-
Perform a serial dilution of the sample (e.g., 1:10 and 1:100) using the mobile phase as the diluent.
-
Inject the 1:10 dilution and record the chromatogram.
-
Inject the 1:100 dilution and record the chromatogram.
-
Compare the peak shapes from the three injections. If the peak shape improves significantly (becomes more symmetrical) with dilution, column overload was a contributing factor.[16][18]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Chemical interactions leading to peak tailing of basic compounds.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 4-(Dimethylamino)benzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzoyl chloride. The information is designed to address specific issues that may be encountered during the quenching phase of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive than benzoyl chloride, and how does this affect quenching?
A1: The dimethylamino group at the para position is a strong electron-donating group. This property increases the electron density of the benzoyl system, which surprisingly accelerates the hydrolysis of the acyl chloride. The reaction is thought to proceed through a dissociative transition state that resembles an acylium ion. The positive charge on the carbonyl carbon is stabilized by the electron-donating dimethylamino group, leading to a faster reaction with nucleophiles, including water.[1] This enhanced reactivity means that quenching with aqueous solutions will be very rapid and potentially exothermic.
Q2: What are the common quenching agents for reactions involving this compound?
A2: Common quenching agents for acyl chloride reactions are applicable here, keeping in mind the high reactivity of this compound. These include:
-
Water: Reacts to form 4-(Dimethylamino)benzoic acid. This is a simple and effective method if the desired product is not water-soluble.
-
Aqueous solutions of weak bases (e.g., sodium bicarbonate, sodium carbonate): These neutralize the HCl byproduct formed during the acylation and the 4-(Dimethylamino)benzoic acid formed during the quench. The use of bicarbonate or carbonate can lead to the evolution of CO2 gas, which requires careful addition and venting.
-
Aqueous solutions of strong bases (e.g., sodium hydroxide, potassium hydroxide): These are also effective but can be problematic if the desired product is base-sensitive (e.g., esters that can be hydrolyzed).
-
Alcohols (e.g., methanol, ethanol): These will react with the excess acyl chloride to form the corresponding ester. This can be a useful strategy if the resulting ester is easily separable from the desired product.
-
Amines: Primary or secondary amines will react to form amides. This is generally avoided unless the resulting amide is the desired product or easily removed.
Q3: What are the potential side products I should be aware of during quenching?
A3: The primary side product from quenching excess this compound is 4-(Dimethylamino)benzoic acid, formed upon hydrolysis. If an alcohol is used as the quenching agent, the corresponding ester will be formed. If the reaction was performed in the presence of a tertiary amine base like triethylamine or pyridine, the corresponding hydrochloride salt will also be present in the reaction mixture.
Q4: How can I monitor the completion of the quenching process?
A4: The quenching process is typically very fast due to the high reactivity of this compound. You can indirectly monitor the completion by:
-
Cessation of gas evolution: If using a carbonate or bicarbonate solution, the bubbling of CO2 will stop once all the acid has been neutralized.
-
pH check: The pH of the aqueous layer can be tested to ensure it is neutral or slightly basic, indicating that all the acidic byproducts have been neutralized.
-
Thin Layer Chromatography (TLC): A small sample of the organic layer can be analyzed by TLC to confirm the absence of the starting acyl chloride. The hydrolyzed product, 4-(Dimethylamino)benzoic acid, will have a different Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product after workup | 1. Hydrolysis of the desired product: If the product is an ester, quenching with a strong aqueous base could lead to saponification. 2. Product is water-soluble: The desired product may be partitioning into the aqueous layer during the wash steps. 3. Incomplete reaction: The initial acylation reaction may not have gone to completion. | 1. Use a milder quenching agent like saturated sodium bicarbonate solution or cold water. 2. Back-extract the aqueous layer with a suitable organic solvent. Saturating the aqueous layer with brine (NaCl) can also help to "salt out" the organic product. 3. Before quenching, ensure the reaction has gone to completion using a monitoring technique like TLC or LC-MS. |
| Formation of an emulsion during aqueous workup | 1. Presence of polar solvents: Solvents like THF or DMF can increase the mutual solubility of the organic and aqueous phases. 2. High concentration of salts or byproducts: This can alter the properties of the interface between the two layers. | 1. If possible, remove the polar solvent under reduced pressure before the aqueous workup. 2. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Unexpected byproduct observed in the final product | 1. Reaction with the solvent: Some solvents can react with acyl chlorides under certain conditions. 2. Side reaction with the quenching agent: For example, using an alcohol as a quenching agent will form an ester byproduct. | 1. Ensure the reaction solvent is inert to the acyl chloride. 2. Choose a quenching agent that will not form a byproduct that is difficult to separate from the desired product. Water or aqueous bicarbonate are often the safest choices in this regard. |
| Difficulty in removing 4-(Dimethylamino)benzoic acid | 1. Insufficient base during workup: The carboxylic acid will remain in the organic layer if not converted to its water-soluble carboxylate salt. | 1. Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO3) to extract the acidic byproduct into the aqueous layer. Confirm the pH of the aqueous layer is basic. |
Experimental Protocols
Standard Quenching Protocol with Aqueous Bicarbonate
-
Cool the reaction mixture: After the acylation reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C. This will help to control any exotherm during the quench.
-
Slow addition of quenching agent: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the cooled reaction mixture with vigorous stirring. Be cautious as the evolution of CO2 gas can cause frothing. Add the bicarbonate solution until gas evolution ceases.
-
Phase separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Diagrams
Caption: General workflow for quenching a this compound reaction.
References
Technical Support Center: 4-(Dimethylamino)benzoyl chloride (DMABC) Derivatization
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the hydrolysis of 4-(Dimethylamino)benzoyl chloride (DMABC) during derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMABC) and why is it used?
A1: this compound is a derivatizing agent used in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] It reacts with primary and secondary amines, phenols, and thiols to attach a benzoyl group. This derivatization is performed to enhance the detectability of target analytes by improving their chromatographic retention and increasing their sensitivity in detection methods.
Q2: What is hydrolysis in the context of DMABC?
A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For DMABC, the acyl chloride group (-COCl) reacts with water to form a carboxylic acid (4-(Dimethylamino)benzoic acid) and hydrochloric acid (HCl).[2][3] This reaction is often unintentional and problematic during derivatization procedures.
Q3: Why is minimizing hydrolysis of DMABC critical for my experiment?
A3: Minimizing hydrolysis is crucial for several reasons:
-
Reduced Reagent Availability: Hydrolysis consumes the active DMABC reagent, leaving less available to react with your target analyte. This can lead to incomplete derivatization and inaccurate quantification.
-
Inconsistent Results: The rate of hydrolysis can vary between samples if moisture levels are not strictly controlled, leading to poor reproducibility.
-
Interfering Byproducts: The primary hydrolysis product, 4-(Dimethylamino)benzoic acid, can interfere with the chromatographic analysis of your derivatized analyte.
-
Reaction pH Alteration: The generation of HCl can alter the pH of the reaction mixture, potentially affecting the derivatization efficiency, which typically requires basic conditions.[4][5]
Q4: What are the main factors that contribute to the hydrolysis of DMABC?
A4: DMABC, like other acyl chlorides, is highly susceptible to hydrolysis.[6] The primary contributing factors are:
-
Presence of Water: Even trace amounts of moisture from solvents, reagents, glassware, or atmospheric humidity can cause significant hydrolysis.[7][8]
-
Basic pH: While a basic medium is necessary to facilitate the derivatization of amines, it can also accelerate the hydrolysis of the acyl chloride.[5]
-
High Temperature: Elevated temperatures can increase the rate of the hydrolysis reaction.[9]
-
Protic Solvents: Solvents with hydroxyl groups (e.g., water, alcohols) can react with and consume the DMABC.
Q5: How can I visually identify if my DMABC reagent has degraded?
A5: Pure DMABC is a solid. Upon degradation due to moisture, it may appear clumpy, discolored, or partially liquefied. A key indicator of acyl chloride hydrolysis is the evolution of hydrogen chloride (HCl) gas, which can be observed as fuming when the container is opened in humid air and has a sharp, acrid smell.[2]
Q6: What are the ideal storage and handling conditions for DMABC?
A6: To ensure longevity, DMABC should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[1][8] It should be kept in a cool, dry place. When handling, always use dry glassware and work in a low-humidity environment, such as a glove box or under a stream of inert gas, if possible.
Troubleshooting Guide
This section addresses common problems encountered during derivatization with DMABC.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivatization Yield | DMABC Hydrolysis: The reagent was degraded by moisture before or during the reaction. | 1. Purchase fresh DMABC. Ensure it is stored under an inert atmosphere.[8]2. Use anhydrous solvents (e.g., acetonitrile, N-methyl-2-pyrrolidinone) and dry all glassware thoroughly before use.[1]3. Prepare the DMABC solution immediately before use. |
| Incorrect pH: The reaction medium is not sufficiently basic for the analyte (e.g., amine) to be deprotonated and act as a nucleophile. | 1. Ensure the addition of a suitable base (e.g., sodium carbonate, pyridine, triethylamine) to achieve the required basic pH for the derivatization reaction.[3][4]2. Optimize the base concentration; excessive basicity can accelerate DMABC hydrolysis.[5] | |
| Inconsistent Results / Poor Reproducibility | Variable Moisture Contamination: Inconsistent exposure to atmospheric moisture across different samples. | 1. Standardize the entire workflow. Handle all samples, standards, and reagents identically.2. If possible, perform reagent additions in a controlled environment (glove box or fume hood with inert gas flow).3. Minimize the time reagent containers are open to the air. |
| High Background or Interfering Peaks in Chromatogram | Excess Reagent and Hydrolysis Byproduct: The peak from 4-(Dimethylamino)benzoic acid (the hydrolysis product) or unreacted DMABC is interfering with analysis. | 1. Optimize the amount of DMABC used. An excessive amount leads to more byproduct.2. After derivatization is complete, add a quenching reagent (e.g., an acidic solution) to hydrolyze the excess DMABC intentionally and stop the reaction.[10]3. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove excess reagent and byproducts before analysis.[11][12] |
Experimental Protocols
General Protocol for Derivatization of Amines with DMABC
This protocol provides a general framework. Optimization of reagent concentrations, reaction time, and temperature is recommended for specific applications.
Materials:
-
This compound (DMABC), derivatization grade (≥99.0%)[1]
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Pyridine or 100 mM Sodium Carbonate solution
-
Analyte solution
-
Internal Standard (if applicable)
-
Quenching solution (e.g., 1% sulfuric acid in 20% ACN)[10]
-
Dry glassware (vials, pipettes)
Procedure:
-
Sample Preparation: Prepare the sample containing the target analyte in an appropriate solvent. If the sample is aqueous, perform a solvent exchange to an anhydrous solvent if possible.
-
Reagent Preparation (Perform immediately before use):
-
Prepare a fresh solution of DMABC in anhydrous acetonitrile (e.g., 2% v/v).[4]
-
-
Derivatization Reaction:
-
In a dry reaction vial, add 20 µL of the sample.
-
Add 10 µL of 100 mM sodium carbonate or anhydrous pyridine to make the solution basic.
-
Vortex briefly.
-
Add 10 µL of the freshly prepared DMABC solution.
-
Vortex the mixture immediately for approximately 1 minute at room temperature.[5]
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes). Note: This step may require optimization.
-
-
Reaction Quenching:
-
Add 50 µL of the quenching solution to stop the reaction by hydrolyzing any remaining DMABC.[10]
-
-
Analysis: The sample is now ready for dilution and/or direct injection for HPLC or LC-MS analysis.
Quantitative Data Summary
The stability of DMABC is highly dependent on the experimental conditions. The following table summarizes these effects.
| Parameter | Condition | Impact on Hydrolysis | Impact on Derivatization | Recommendation |
| Moisture | Presence of H₂O | High: Rapidly hydrolyzes DMABC to 4-(Dimethylamino)benzoic acid.[2] | Negative: Reduces the concentration of active reagent, leading to incomplete reaction. | Use anhydrous solvents and reagents. Dry all glassware and handle under inert gas if possible.[7][8] |
| pH | Acidic (pH < 7) | Low: Hydrolysis is relatively slow. | Very Poor/None: Target amines are protonated and non-nucleophilic. | Not suitable for amine derivatization. |
| Basic (pH 8-11) | Moderate to High: Hydrolysis rate increases with pH.[5] | Optimal: Deprotonates primary/secondary amines, making them effective nucleophiles.[4] | Maintain pH in the optimal range for derivatization but keep reaction times short to minimize reagent hydrolysis. | |
| Temperature | Low (e.g., 4°C) | Low: The rate of hydrolysis is significantly reduced. | Slow: The derivatization reaction rate is also reduced. | Consider for very sensitive analytes, but reaction time may need to be extended. |
| Room Temperature | Moderate: A practical balance between reaction speed and hydrolysis. | Good: Generally sufficient for complete derivatization within minutes.[5] | The standard condition for most protocols. | |
| High (>40°C) | High: Significantly accelerates hydrolysis.[9] | Fast: Reaction is faster, but side reactions and degradation are more likely. | Generally not recommended due to the high risk of reagent decomposition. | |
| Solvent | Aprotic (e.g., Acetonitrile, THF) | Low: Solvents do not directly participate in hydrolysis. | Excellent: Preferred solvents for the reaction. | Use high-purity, anhydrous aprotic solvents. |
| Protic (e.g., Methanol, Ethanol) | High: Reacts with DMABC in a process called solvolysis (analogous to hydrolysis). | Negative: Competes with the analyte, reducing yield. | Avoid using protic solvents for the derivatization step. |
Visualizations
Competitive Reaction Pathways
Caption: Figure 1: DMABC reacts with the target analyte or contaminating water.
Troubleshooting Workflow for Low Derivatization Yield
Caption: Figure 2: A step-by-step guide to troubleshooting low derivatization yield.
Key Factors Influencing DMABC Hydrolysis
Caption: Figure 3: Primary factors that promote the unwanted hydrolysis of DMABC.
References
- 1. This compound for HPLC derivatization, LiChropur , = 99.0 HPLC 4755-50-4 [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. fiveable.me [fiveable.me]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. BC derivatization for dissolved marine metabolites [protocols.io]
- 12. BC derivatization for dissolved marine metabolites [protocols.io]
Validation & Comparative
A Head-to-Head Comparison: 4-(Dimethylamino)benzoyl Chloride vs. Dansyl Chloride for Amine Analysis
For researchers, scientists, and drug development professionals navigating the landscape of amine analysis, the choice of a derivatizing agent is a critical decision that directly impacts the sensitivity, stability, and reliability of their results. This guide provides an objective comparison of two prominent reagents: 4-(Dimethylamino)benzoyl chloride (DMABC) and Dansyl chloride, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific analytical needs.
Both this compound, a member of the benzoyl chloride family, and Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) are widely employed to tag primary and secondary amines. This derivatization enhances their detectability in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The chemical modification introduces a chromophore or fluorophore into the amine molecule, significantly improving analytical sensitivity. While both reagents serve a similar purpose, they exhibit distinct properties that make them more or less suitable for particular applications.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the key quantitative performance parameters of this compound and Dansyl chloride based on available literature. It is important to note that direct head-to-head comparative studies providing all these metrics under identical conditions are limited. The data presented here is a synthesis of findings from various studies.
| Feature | This compound (DMABC) | Dansyl Chloride |
| Molecular Weight | 183.63 g/mol | 269.75 g/mol |
| Reactivity | Reacts with primary and secondary amines, phenols, and thiols. | Reacts with primary and secondary amines, and phenols.[1][2] |
| Detection Method | HPLC-UV, LC-MS/MS | HPLC-Fluorescence, HPLC-UV, LC-MS/MS[1] |
| Excitation Wavelength (λex) | Not typically used for fluorescence detection. UV absorbance is primary method. | ~330-350 nm |
| Emission Wavelength (λem) | Not applicable for fluorescence detection. | ~500-530 nm (blue-green fluorescence)[3] |
| Molar Extinction Coefficient (ε) | Data not readily available for amine adducts. | ~4,300 M⁻¹cm⁻¹ for dansyl-glycine at 338.5 nm |
| Fluorescence Quantum Yield (Φ) | Not applicable. | Varies with solvent polarity (e.g., 0.07 in water to 0.66 in dioxane for dansyl-glycine) |
| Limit of Detection (LOD) | 0.2 - 2.5 mg/L (HPLC-UV for biogenic amines)[1][4] | pg/mL levels (LC-MS/MS)[5] |
| Derivative Stability | Benzoyl derivatives are generally considered stable.[2][6] | Dansyl derivatives are stable.[2] |
Delving into the Chemistry: Reaction and Workflow
The derivatization process for both reagents involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl chloride, respectively. This results in the formation of a stable amide or sulfonamide bond and the elimination of hydrogen chloride.
Derivatization Reactions
The following diagrams, generated using Graphviz, illustrate the fundamental chemical reactions.
Typical Experimental Workflow
The general workflow for amine analysis using either derivatizing agent is similar and involves sample preparation, the derivatization reaction, quenching of the excess reagent, and subsequent chromatographic analysis.
Detailed Experimental Protocols
The following are generalized protocols for amine derivatization with DMABC and Dansyl chloride, based on common practices found in the literature. Researchers should optimize these protocols for their specific analytes and matrices.
Protocol 1: Amine Derivatization with this compound for HPLC-UV Analysis
This protocol is adapted from methods for the analysis of biogenic amines.[1][4]
-
Sample Preparation:
-
Extract amines from the sample matrix using a suitable solvent (e.g., 0.1 M HCl).
-
Centrifuge the extract to remove any particulate matter.
-
Take a known aliquot of the supernatant for derivatization.
-
-
Derivatization:
-
To the amine extract, add a sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.8) to create alkaline conditions.
-
Add a solution of this compound in a suitable organic solvent (e.g., acetonitrile). The concentration of the DMABC solution and the volume added should be optimized to ensure a molar excess relative to the expected amine concentration.
-
Vortex the mixture and incubate at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 30-60 minutes).
-
-
Quenching:
-
Add a quenching reagent, such as a solution of a primary amine like glycine or a hydroxylamine solution, to react with the excess DMABC.
-
Allow the quenching reaction to proceed for a short period (e.g., 10-15 minutes).
-
-
Sample Cleanup (Optional):
-
Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the derivatized amines.
-
-
HPLC-UV Analysis:
-
Inject an aliquot of the final solution into the HPLC system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is performed at the wavelength of maximum absorbance for the DMABC-amine derivatives (typically in the UV range).
-
Protocol 2: Amine Derivatization with Dansyl Chloride for HPLC-Fluorescence Analysis
This protocol is based on established methods for dansylation of amino acids and biogenic amines.[7]
-
Sample Preparation:
-
Prepare the amine-containing sample in an aqueous buffer.
-
-
Derivatization:
-
Add a sodium carbonate/bicarbonate buffer (100 mM, pH 9.8) to the sample.
-
Add a freshly prepared solution of dansyl chloride in acetonitrile (e.g., 50 mM). The reaction should be performed in the dark to prevent photodegradation of the dansyl group.[7]
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 25°C) with shaking for a specified time (e.g., 60 minutes).[7]
-
-
Quenching:
-
To stop the reaction and consume excess dansyl chloride, add a solution of a primary amine such as proline or a solution of ammonium hydroxide.[7]
-
Allow the quenching reaction to proceed for a defined period.
-
-
Extraction:
-
Extract the dansylated amines into an organic solvent immiscible with water (e.g., ethyl acetate or toluene) to separate them from the excess reagent and hydrophilic byproducts.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-Fluorescence Analysis:
-
Inject the reconstituted sample into the HPLC system equipped with a fluorescence detector.
-
Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and an aqueous buffer).
-
Set the fluorescence detector to the appropriate excitation (e.g., ~340 nm) and emission (e.g., ~520 nm) wavelengths for the dansyl-amine derivatives.
-
Choosing the Right Reagent: A Comparative Discussion
Sensitivity: For applications requiring the highest sensitivity, Dansyl chloride coupled with fluorescence detection is generally the superior choice. The inherent fluorescence of the dansyl group provides significantly lower limits of detection compared to the UV absorbance of DMABC derivatives.[5] However, for LC-MS/MS analysis, both reagents can offer excellent sensitivity, with the choice depending more on the ionization efficiency and fragmentation patterns of the specific derivatives.
Selectivity: Both reagents react with primary and secondary amines. However, they can also react with other nucleophilic groups like phenols.[1][2] The reaction conditions, particularly pH, can be optimized to favor the derivatization of amines. For complex matrices, the higher selectivity of fluorescence detection with Dansyl chloride can be advantageous in reducing interferences from non-fluorescent co-eluting compounds.
Stability: Benzoyl derivatives, including those from DMABC, are often cited as being highly stable.[2][6] Dansyl derivatives are also generally stable, allowing for batch processing of samples.[2] The stability of the derivatives is crucial for ensuring reproducibility, especially in high-throughput analyses where samples may need to wait in an autosampler before injection.
Ease of Use and Cost: Both derivatization procedures are relatively straightforward, involving a simple mixing and incubation step. The cost of the reagents can be a factor for large-scale studies, and a cost-benefit analysis should be conducted based on the specific needs of the project.
Conclusion
The selection between this compound and Dansyl chloride for amine analysis is contingent on the specific requirements of the analytical method.
-
Choose Dansyl chloride when:
-
High sensitivity is paramount, and fluorescence detection is available.
-
The sample matrix is complex, and the selectivity of fluorescence can help in minimizing interferences.
-
-
Choose this compound when:
-
UV detection is the primary method available.
-
LC-MS/MS is the analytical platform, and the benzoyl derivatives show good ionization and fragmentation for the analytes of interest.
-
Derivative stability is a major concern.
-
Ultimately, for any new analytical method, it is recommended to perform a preliminary evaluation of both reagents with the specific amines of interest and within the intended sample matrix to empirically determine the optimal choice for achieving the desired analytical performance. This data-driven approach will ensure the selection of the most appropriate derivatizing agent, leading to robust and reliable results in amine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Derivatization Reagents for Amino Acid Analysis: Dabsyl Chloride in Focus
A comprehensive evaluation of dabsyl chloride as a pre-column derivatization reagent for the analysis of amino acids by high-performance liquid chromatography (HPLC) is presented. While a direct comparative study with 4-dimethylaminobenzoyl chloride (DMABC) was initially intended, a thorough review of scientific literature and application databases revealed a significant lack of published data on the use of DMABC for amino acid derivatization. Consequently, this guide focuses on the well-established dabsyl chloride methodology, providing detailed experimental protocols, performance data, and workflow visualizations to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction to Amino Acid Derivatization
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The accurate quantification of amino acids is therefore of paramount importance in various scientific disciplines, from biomedical research to food science and pharmaceutical development. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors in HPLC challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy. This process involves a chemical reaction between the amino acid and a labeling reagent to form a derivative that is readily detectable.
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a popular derivatizing agent that reacts with primary and secondary amino groups of amino acids to yield intensely colored dabsyl-amino acids. These derivatives are highly stable and can be detected with high sensitivity in the visible region of the electromagnetic spectrum, offering excellent selectivity as few naturally occurring compounds absorb in this range.
Dabsyl Chloride: A Robust Reagent for Amino Acid Analysis
Dabsyl chloride offers several advantages for amino acid analysis, including the formation of stable derivatives, a straightforward derivatization procedure, and high sensitivity.[1] The resulting dabsyl-amino acids can be separated by reversed-phase HPLC and detected at wavelengths around 425-465 nm.[2][3]
Performance Characteristics of Dabsyl Chloride Derivatization
The following table summarizes the key performance characteristics of the dabsyl chloride method for amino acid analysis based on published data.
| Parameter | Dabsyl Chloride |
| Reaction Time | 10-20 minutes |
| Reaction Temperature | 70°C |
| pH | 8.5 - 9.5 (alkaline) |
| Stability of Derivatives | High (stable for extended periods at room temperature)[3] |
| Detection Wavelength | 425 - 465 nm (Visible)[2][3] |
| Sensitivity | Picomole to femtomole levels[4] |
| Reacts with | Primary and secondary amino groups |
Experimental Protocol: Derivatization of Amino Acids with Dabsyl Chloride
This section provides a detailed protocol for the pre-column derivatization of amino acids using dabsyl chloride.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0)
-
Amino acid standards or sample hydrolysate
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Prepare amino acid standards or hydrolyze protein/peptide samples using appropriate methods. Ensure the final sample is dissolved in a suitable buffer (e.g., 0.1 M HCl).
-
Aliquotting: To a microcentrifuge tube, add a specific volume of the amino acid standard or sample.
-
Buffering: Add an equal volume of the sodium bicarbonate or borate buffer to the tube to adjust the pH to the optimal range for the reaction.
-
Derivatization: Add an excess of the dabsyl chloride solution to the mixture. The final volume ratio of sample to buffer to reagent should be optimized for the specific application.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 10-20 minutes in a heating block or water bath.
-
Termination (Optional): The reaction can be stopped by adding a quenching reagent, such as a solution of a primary amine, although in many protocols the reaction proceeds to completion and the excess dabsyl chloride hydrolyzes.
-
Analysis: The resulting solution containing the dabsyl-amino acid derivatives is ready for injection into the HPLC system.
Visualizing the Workflow and Chemical Reactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow for dabsyl chloride derivatization and the general chemical reaction.
Caption: Experimental workflow for amino acid analysis using dabsyl chloride derivatization.
Caption: General reaction of an amino acid with dabsyl chloride.
The Case of DMABC: A Lack of Comparative Data
As previously mentioned, a comprehensive search of the scientific literature did not yield specific methods or performance data for the use of 4-dimethylaminobenzoyl chloride (DMABC) as a derivatizing agent for amino acid analysis. While DMABC is a commercially available benzoyl chloride derivative, its application in this specific analytical context appears to be undocumented in readily accessible resources.
From a chemical standpoint, one could speculate on the potential reactivity of DMABC. As a benzoyl chloride, it would be expected to react with the amino group of amino acids to form a benzoyl derivative. The dimethylamino group on the benzene ring would likely impart some useful UV-absorbing properties to the resulting derivative. However, without experimental data, it is impossible to comment on crucial performance parameters such as:
-
Reaction kinetics and conditions: The optimal temperature, time, and pH for the derivatization reaction are unknown.
-
Stability of the derivatives: The stability of DMABC-amino acids under analytical conditions has not been reported.
-
Chromatographic behavior: The separation efficiency of these derivatives on common HPLC columns is undetermined.
-
Sensitivity and detection limits: The molar absorptivity of the DMABC-amino acid derivatives, which dictates the sensitivity of the method, is not documented.
Conclusion
Dabsyl chloride remains a robust and well-characterized reagent for the pre-column derivatization of amino acids for HPLC analysis. Its advantages include the formation of highly stable and intensely colored derivatives, allowing for sensitive and selective detection. The provided experimental protocol and workflow diagrams offer a clear guide for researchers wishing to employ this reliable method.
In contrast, the application of DMABC for amino acid analysis is not supported by the current body of scientific literature. While theoretical considerations suggest potential utility, the absence of experimental data precludes a meaningful comparison with established reagents like dabsyl chloride. For researchers and professionals in drug development requiring a validated and reliable method for amino acid quantification, the dabsyl chloride derivatization method stands as a proven and effective choice.
References
A Comparative Guide to Derivatization Reagents for Accurate and Precise Quantification of Amines and Phenols
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and accuracy of their analytical methods, derivatization is a critical step. This guide provides an objective comparison of 4-(Dimethylamino)benzoyl chloride (DMABC) with other common derivatization agents, supported by available experimental data and detailed protocols. The focus is on the accuracy and precision of these reagents in the quantitative analysis of small molecules, particularly amines and phenols, using chromatographic techniques.
Overview of Derivatization and its Importance
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. This is often necessary for compounds that exhibit poor chromatographic retention, low ionization efficiency in mass spectrometry, or lack a suitable chromophore for UV-Vis or fluorescence detection. Effective derivatization can significantly improve the accuracy, precision, and sensitivity of quantitative methods.
This guide focuses on acyl chloride derivatizing agents, which react with primary and secondary amines, phenols, and to some extent, alcohols, to form stable amide and ester derivatives. These derivatives often exhibit improved chromatographic behavior and enhanced detection characteristics.
This compound (DMABC): A Qualitative Assessment
This compound (DMABC) is a derivatizing reagent used to enhance the detectability of analytes in liquid chromatography-mass spectrometry (LC-MS). The dimethylamino group can be readily protonated, which improves ionization efficiency in positive ion electrospray ionization (ESI), leading to lower limits of detection.
While qualitative benefits of DMABC have been noted, such as its utility in the analysis of estradiol with improved sensitivity over dansyl chloride, a comprehensive body of publicly available quantitative data on its accuracy and precision across a wide range of analytes is limited in the reviewed literature. Therefore, a direct quantitative comparison with other reagents based on extensive validation data is challenging at this time.
Quantitative Performance of Alternative Derivatization Reagents
In contrast, several other acyl chloride derivatizing agents have been extensively validated. The following tables summarize the accuracy and precision data for three common alternatives: Benzoyl Chloride, Dansyl Chloride, and 4-Nitrobenzoyl Chloride (NBD-Cl).
Table 1: Performance Data for Benzoyl Chloride Derivatization
| Analyte Class | Matrix | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Reference |
| Neurochemicals (70 compounds) | Various biological | Not explicitly stated | < 10% | < 10 nM for most compounds | [1][2] |
| Biogenic Amines | Non-alcoholic beer | 87.3 - 96.3% | Repeatability: < 4.6%, Reproducibility: < 6.7% | 0.02 - 0.09 µg/mL | |
| γ-Aminobutyric acid (GABA) | Rat brain tissue | 99.6 ± 2.3% | Intraday: 97.0%, Interday: 97.1% | 0.5 nmol/L | [3] |
Table 2: Performance Data for Dansyl Chloride Derivatization
| Analyte Class | Matrix | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Reference |
| Catecholamines | Rat microdialysates | Not explicitly stated | Not explicitly stated | DA: 0.068 pmol/mL, NE: 0.059 pmol/mL | |
| Catecholamines & Steroids | Human urine | 88.8 - 123.0% | Intra-day: 0.4 - 21.5%, Inter-day: 2.0 - 21.6% | Not explicitly stated | [4] |
| Biogenic Amines | Sausage and cheese | Not explicitly stated | Higher precision than benzoyl chloride | Higher sensitivity than benzoyl chloride |
Table 3: Performance Data for 4-Nitrobenzoyl Chloride (NBD-Cl) Derivatization
| Analyte Class | Matrix | Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Reference |
| Dimethyl and Diethyl Amine | Pharmaceuticals | 98.2 - 102.0% | < 2.9% | Not explicitly stated | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving accurate and precise results. The following sections provide generalized workflows for derivatization using DMABC, Benzoyl Chloride, Dansyl Chloride, and NBD-Cl.
DMABC Derivatization Workflow
DMABC Derivatization Workflow
Protocol for DMABC Derivatization:
-
Sample Preparation: Dissolve the analyte in an aprotic solvent (e.g., acetonitrile, acetone).
-
Reagent Preparation: Prepare a solution of DMABC in an aprotic solvent.
-
Derivatization Reaction:
-
To the analyte solution, add the DMABC solution.
-
Add a suitable base, such as pyridine or triethylamine, to catalyze the reaction.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching: Stop the reaction by adding a small amount of water.
-
Extraction: Extract the derivatized analyte into an organic solvent immiscible with water (e.g., ethyl acetate).
-
Analysis: Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
Benzoyl Chloride Derivatization Workflow
Benzoyl Chloride Derivatization Workflow
Protocol for Benzoyl Chloride Derivatization:
-
Sample Preparation: The sample can be in an aqueous solution.
-
Derivatization Reaction:
-
Add a base, such as sodium carbonate or a borate buffer, to the sample to achieve a pH of ~9-11.
-
Add a solution of benzoyl chloride in acetonitrile (e.g., 2% v/v).
-
Vortex the mixture vigorously for about 1 minute. The reaction is typically very fast and occurs at room temperature.
-
-
Internal Standard Addition: Add an internal standard solution. For improved accuracy, stable isotope-labeled internal standards can be used.
-
Acidification: Acidify the reaction mixture with an acid like formic acid to stop the reaction and neutralize the excess base.
-
Analysis: The sample is ready for direct injection into the LC-MS/MS system.
Dansyl Chloride Derivatization Workflow
Dansyl Chloride Derivatization Workflow
Protocol for Dansyl Chloride Derivatization:
-
Sample Preparation: The sample is typically in an aqueous solution.
-
Derivatization Reaction:
-
Add a bicarbonate buffer to adjust the pH to approximately 9-10.
-
Add a solution of dansyl chloride in acetonitrile.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes in the dark, as dansyl derivatives can be light-sensitive.
-
-
Reaction Quenching: Add a quenching reagent, such as a methylamine solution, to react with the excess dansyl chloride.
-
Acidification: Acidify the sample with an acid like formic acid.
-
Analysis: The sample can then be analyzed by LC with fluorescence detection (LC-FLD) or LC-MS.
NBD-Cl Derivatization Workflow
NBD-Cl Derivatization Workflow
Protocol for NBD-Cl Derivatization:
-
Sample Preparation: The sample is usually in an aqueous solution.
-
Derivatization Reaction:
-
Add a borate buffer to maintain a pH of around 8-9.
-
Add a solution of NBD-Cl in acetonitrile or methanol.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for 20-30 minutes.
-
-
Acidification: Acidify the reaction mixture with an acid like hydrochloric acid to stop the reaction.
-
Analysis: The derivatized sample is then ready for analysis by LC-FLD or LC-MS.
Conclusion and Recommendations
The choice of derivatization reagent is a critical decision in analytical method development and depends on the specific analytes, the sample matrix, and the available instrumentation.
-
This compound (DMABC) shows promise for enhancing sensitivity in LC-MS due to its readily ionizable dimethylamino group. However, the lack of extensive, publicly available quantitative validation data makes it difficult to definitively assess its accuracy and precision against more established reagents.
-
Benzoyl Chloride is a versatile and rapid derivatizing agent suitable for a wide range of small molecules. Its fast reaction time at room temperature and the stability of its derivatives are significant advantages. The availability of a 13C-labeled version also facilitates the use of stable isotope-labeled internal standards, which can greatly improve quantitative accuracy.
-
Dansyl Chloride is a well-established reagent, particularly for fluorescence detection, offering high sensitivity. However, the derivatization reaction is typically slower and requires heating, and the derivatives can be light-sensitive. For biogenic amines, it has been shown to provide higher sensitivity and precision compared to benzoyl chloride.
-
4-Nitrobenzoyl Chloride (NBD-Cl) is another effective reagent for fluorescence detection of amines. It offers good accuracy and precision, as demonstrated in the analysis of pharmaceuticals.
Recommendations:
-
For high-throughput applications where speed is critical, Benzoyl Chloride is an excellent choice due to its rapid reaction kinetics.
-
For applications requiring the highest sensitivity, particularly with fluorescence detection, Dansyl Chloride and NBD-Cl are strong contenders.
-
When using mass spectrometry, the ability to use stable isotope-labeled internal standards with Benzoyl Chloride provides a distinct advantage for achieving the highest level of quantitative accuracy.
-
Further validation studies on DMABC are needed to establish its performance characteristics and to allow for a direct quantitative comparison with these other widely used reagents. Researchers are encouraged to perform in-house validation to determine its suitability for their specific applications.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Colorimetric Assays: Linearity and Sensitivity
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical method is paramount to generating reliable and reproducible data. Colorimetric assays are a widely used tool for quantifying the concentration of a specific analyte in a sample by measuring the change in color of a solution.[1][2] This guide provides a framework for comparing the performance of colorimetric assays, with a focus on two critical parameters: linearity and sensitivity.
Understanding Linearity and Sensitivity
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][4] In a linear assay, a plot of absorbance versus concentration will yield a straight line. The range of an assay is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision.[3][4][5]
Sensitivity of an analytical method is its ability to detect and reliably quantify low concentrations of an analyte.[1][3] Key indicators of sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be detected, but not necessarily quantified with acceptable precision and accuracy, while the LOQ is the lowest concentration that can be reliably quantified.[4][6]
Comparison of Common Colorimetric Protein Assays
To illustrate the comparison of linearity and sensitivity, this guide uses the example of colorimetric assays for total protein quantification. The following table summarizes the performance characteristics of three common methods: the Bradford, Bicinchoninic Acid (BCA), and Lowry assays.
| Parameter | Bradford Assay | Bicinchoninic Acid (BCA) Assay | Lowry Assay |
| Linear Range | 20 - 2000 µg/mL | 20 - 2000 µg/mL | 5 - 1000 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL | ~0.5 µg/mL |
| Principle | Protein-dye binding with Coomassie Brilliant Blue G-250.[7] | Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with BCA.[8] | Reduction of Folin-Ciocalteu reagent by protein-copper complexes.[8] |
| Advantages | Fast, simple, and compatible with reducing agents.[7] | Less protein-to-protein variability and compatible with most detergents.[8] | High sensitivity. |
| Disadvantages | High protein-to-protein variability and interference from detergents.[7] | Slower than Bradford and sensitive to reducing agents.[8] | Complex, multi-step procedure and susceptible to interference from many substances. |
Experimental Protocols
Determining Linearity and Sensitivity of a Colorimetric Assay
The following is a generalized protocol for determining the linearity and sensitivity of a colorimetric assay, using a protein assay as an example.
1. Preparation of Standards:
-
Prepare a stock solution of a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA).
-
Perform a series of dilutions to create at least five to six standards of decreasing concentrations, covering the expected linear range of the assay.
2. Assay Procedure:
-
Follow the specific protocol for the chosen colorimetric assay (e.g., Bradford, BCA). This typically involves adding a specific volume of the reagent to each standard and a blank (containing no protein).
-
Incubate the samples for the recommended time and at the specified temperature.
3. Data Acquisition:
-
Measure the absorbance of each standard and the blank at the appropriate wavelength using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of each standard.
4. Data Analysis:
-
Plot the mean absorbance values against the corresponding protein concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the slope (m). An R² value close to 1.0 indicates a high degree of linearity.
-
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be calculated using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
Visualizing the Workflow and Assay Principle
To further clarify the process, the following diagrams illustrate the experimental workflow for determining linearity and sensitivity, and the principle of a common colorimetric assay.
Caption: Experimental workflow for determining linearity and sensitivity.
Caption: Principle of the Bradford protein assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biochemical colorimetric reagents_TargetMol [targetmol.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
Cross-reactivity of 4-(Dimethylamino)benzoyl chloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-(Dimethylamino)benzoyl chloride (DMABC) with various common functional groups. The information presented is supported by experimental data from scientific literature to aid in the design and execution of chemical syntheses and derivatization protocols.
Introduction to the Reactivity of this compound
This compound is a highly reactive acyl chloride commonly employed as a derivatizing agent in analytical chemistry, particularly for enhancing the detection of molecules in High-Performance Liquid Chromatography (HPLC). Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The dimethylamino group at the para position is electron-donating, which can influence the reaction mechanism and rate. The general order of reactivity for acyl chlorides with common nucleophilic functional groups is:
Amines > Alcohols > Thiols > Water
This guide will delve into the specifics of these reactions, providing quantitative data where available and detailed experimental protocols for assessing cross-reactivity.
Cross-Reactivity Data
The following table summarizes the reactivity of benzoyl chloride, a closely related analogue of DMABC, with different nucleophiles. While specific kinetic data for DMABC is limited in comparative studies, the relative reactivity of benzoyl chloride provides a strong indication of the expected selectivity of DMABC.
| Functional Group | Nucleophile Example | Product Type | Reaction Conditions | Yield (%) | Relative Rate (vs. Methanol) |
| Primary Amine | Aniline | Amide | Dichloromethane, Room Temp | High (not specified) | Significantly Faster |
| Primary Alcohol | Methanol | Ester | Pyridine, CDCl3, 25°C | - | 1.0 |
| Phenol | Phenol | Ester | Dichloromethane, 0°C | High (not specified) | Slower than aliphatic alcohols |
| Thiol | Thiophenol | Thioester | Not specified | High (not specified) | ~0.11 (for thiobenzoyl chloride) |
Note: The relative rate for the thiol is based on a competitive reaction between benzoyl chloride and thiobenzoyl chloride with methanol. This provides an indirect comparison of the electrophilicity of the carbonyl vs. thiocarbonyl group, suggesting a slower reaction for the sulfur analogue.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a competitive reaction can be performed. The following protocol outlines a general procedure for reacting DMABC with a mixture of nucleophiles and analyzing the product distribution by HPLC.
Protocol: Competitive Cross-Reactivity Analysis of DMABC
1. Materials:
-
This compound (DMABC)
-
Aniline (amine)
-
Benzyl alcohol (alcohol)
-
Benzyl mercaptan (thiol)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
HPLC grade acetonitrile and water
-
Formic acid
-
Standard analytical glassware
2. Preparation of Reactant Solution:
-
Prepare a 0.1 M stock solution of DMABC in anhydrous DCM.
-
Prepare a 0.1 M stock solution of an equimolar mixture of aniline, benzyl alcohol, and benzyl mercaptan in anhydrous DCM.
3. Reaction Procedure:
-
In a clean, dry vial, add 1.0 mL of the mixed nucleophile stock solution.
-
Add 1.1 mL of anhydrous TEA to the vial to act as a base scavenger.
-
Initiate the reaction by adding 1.0 mL of the DMABC stock solution to the vial with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction by adding 1 mL of water and vortexing.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 10 µL
-
Identify and quantify the corresponding amide, ester, and thioester products by comparing retention times and peak areas with those of synthesized standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and the experimental workflow for assessing the cross-reactivity of this compound.
A Comparative Review of 4-(Dimethylamino)benzoyl Chloride for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatography, derivatization is a key strategy to enhance the detectability and chromatographic behavior of analytes. 4-(Dimethylamino)benzoyl chloride (DMABC) has emerged as a valuable reagent for this purpose, offering a stable and effective means of tagging molecules with a chromophore or an ionizable group, thereby improving their response in UV-Visible or mass spectrometry detectors. This guide provides a comparative overview of DMABC's performance against other common derivatization reagents, supported by experimental data and detailed methodologies.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the analyte, the matrix, and the analytical technique employed. Below is a comparative summary of quantitative data for DMABC and two other widely used reagents: Dansyl Chloride and Benzoyl Chloride. The data has been compiled from various studies to provide a comparative perspective.
Table 1: Comparative Quantitative Data for the Analysis of Biogenic Amines
| Parameter | This compound (DMABC) | Dansyl Chloride | Benzoyl Chloride |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.2 - 2.5 mg/L[1] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | Not explicitly found |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 10 µg/mL | Good regression coefficients observed[1] |
| Recovery | 85 - 105% | 72 - 102% | 72.8% to 103.4%[1] |
| Derivative Stability | Stable | Stable | Benzoylated tyramine requires storage at 4 °C |
Note: Data is compiled from multiple sources for comparative purposes and may vary depending on the specific analyte and analytical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline typical experimental protocols for derivatization using DMABC, Dansyl Chloride, and Benzoyl Chloride.
This compound (DMABC) Derivatization Protocol
This protocol is a general guideline for the derivatization of primary and secondary amines.
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., acetonitrile, water).
-
pH Adjustment: Adjust the pH of the sample solution to an alkaline range (typically pH 9-10) using a buffer (e.g., sodium bicarbonate or borate buffer).
-
Reagent Addition: Add a solution of DMABC in an aprotic solvent (e.g., acetonitrile) to the sample solution. The molar excess of the reagent will depend on the concentration of the analyte.
-
Reaction: Vortex the mixture and allow it to react at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a small amount of a primary amine solution (e.g., glycine) or by acidifying the solution.
-
Extraction (if necessary): Extract the derivatized analyte into an organic solvent (e.g., ethyl acetate) for further analysis.
-
Analysis: Inject an aliquot of the final solution into the HPLC or LC-MS system.
Dansyl Chloride Derivatization Protocol
-
Sample Preparation: Prepare the analyte solution in a suitable solvent.
-
pH Adjustment: Adjust the pH to approximately 9.5-10.5 with a carbonate-bicarbonate buffer.
-
Reagent Addition: Add a freshly prepared solution of Dansyl Chloride in acetone.
-
Reaction: Incubate the mixture in the dark at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.
-
Reaction Termination: Add a reagent like sodium hydroxide to hydrolyze the excess Dansyl Chloride.
-
Analysis: The reaction mixture can often be directly injected into the chromatograph after filtration.
Benzoyl Chloride Derivatization Protocol
-
Sample Preparation: Prepare the sample solution.
-
pH Adjustment: Make the solution alkaline (pH ~8-9) with sodium hydroxide or a suitable buffer.
-
Reagent Addition: Add Benzoyl Chloride to the solution.
-
Reaction: The reaction is typically fast and can be carried out at room temperature with vigorous shaking for a few minutes.
-
Extraction: Extract the benzoylated derivatives with a water-immiscible organic solvent like diethyl ether.
-
Analysis: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection. A new benzoylation procedure has been developed that is reported to be more reliable in terms of reaction time, peak resolution, detector response, and repeatability[1].
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps involved in derivatization and analysis.
Caption: General workflow for sample derivatization and analysis.
The following diagram illustrates the logical relationship in selecting a derivatization reagent.
Caption: Factors influencing the choice of a derivatization reagent.
Conclusion
This compound is a versatile and effective derivatization reagent for the quantitative analysis of a variety of compounds, particularly those containing primary and secondary amine groups. While it may not always offer the lowest limits of detection compared to fluorescent tagging reagents like Dansyl Chloride, its advantages include the formation of stable derivatives and good performance in both HPLC-UV and LC-MS applications. The choice of the most suitable derivatization reagent will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity. The provided data and protocols serve as a guide for researchers to make informed decisions in method development and validation.
References
Safety Operating Guide
Proper Disposal of 4-(Dimethylamino)benzoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-(Dimethylamino)benzoyl chloride, ensuring its safe and proper disposal is paramount. This highly reactive and corrosive compound necessitates a clear and methodical approach to neutralization and disposal to prevent harm to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the effective management of this compound waste in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Furthermore, it is water-reactive and will liberate toxic gas upon contact with moisture.[2] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value |
| CAS Number | 4755-50-4 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Hazard Class | 8 (Corrosive) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Incompatibilities | Water, strong oxidizing agents, alcohols, amines, bases.[3] |
| Decomposition Products | Reacts with water to produce 4-(Dimethylamino)benzoic acid and hydrochloric acid. Combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas. |
III. Step-by-Step Disposal Protocol for Small Quantities
For small quantities of residual this compound, a carefully controlled neutralization (quenching) process is recommended prior to collection as hazardous waste. This procedure should only be performed by trained personnel.
Materials Needed:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
An ice bath.
-
A suitable quenching solution (e.g., a dilute solution of sodium hydroxide or sodium bicarbonate, or an alcohol like isopropanol or ethanol).
-
pH indicator paper.
-
A designated hazardous waste container.
Experimental Protocol: Neutralization of this compound
-
Inert Atmosphere: Set up the reaction apparatus in a chemical fume hood. Purge the flask with an inert gas (nitrogen or argon) to displace any moisture-laden air.[3]
-
Prepare Quenching Solution: Fill the dropping funnel with the chosen quenching agent. A dilute (5-10%) solution of sodium hydroxide or a mixture of an alcohol (isopropanol or ethanol) and water can be effective.
-
Cool the Reaction: Place the flask containing the this compound waste in an ice bath to control the exothermic reaction.
-
Slow Addition: With vigorous stirring, slowly add the quenching solution dropwise from the dropping funnel to the this compound. The slow addition is critical to manage the heat generated during the reaction.[2]
-
Monitor Temperature: Ensure the temperature of the reaction mixture does not rise significantly. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.
-
Complete the Reaction: Continue the addition until all the this compound has reacted. This is typically indicated by the cessation of any visible reaction (e.g., fuming or bubbling).
-
Neutralization and pH Check: After the initial quenching, carefully check the pH of the resulting solution. If the solution is acidic due to the formation of hydrochloric acid, neutralize it by slowly adding a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. Do not mix this waste with other incompatible waste streams.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
IV. Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound or heavily contaminated materials (e.g., spill cleanup debris), direct disposal without neutralization is the required route.
-
Packaging: Ensure the original container is tightly sealed. If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store the waste in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, especially water.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[2][4]
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling 4-(Dimethylamino)benzoyl chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 4-(Dimethylamino)benzoyl chloride (DMABC). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that causes severe skin burns and serious eye damage.[1][2][3][4] It is also reactive with water, liberating toxic gas upon contact.[1][5] Due to these hazards, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[6] | Protects against dust particles, splashes, and vapors which can cause severe eye damage.[7] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber, inspect before use), a PVC apron, and overalls or a lab coat.[2][7] | Prevents skin contact, which can result in severe chemical burns.[2][7] Contaminated clothing must be removed immediately and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) should be used if exposure limits are exceeded or if irritation is experienced.[8] Handling should occur in a chemical fume hood.[1][5] | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[1][7] |
Operational Plan for Safe Handling
Safe handling of this compound requires a controlled environment and strict adherence to the following procedures.
2.1. Preparation and Handling Area
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Remove all sources of ignition, as the substance is combustible.[5][7]
-
Keep the compound away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and metals.[1][5]
2.2. Handling Procedures
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Inert Atmosphere: As the compound is sensitive to air and moisture, it should be stored and handled under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Weighing and Transfer:
-
Reaction Setup:
-
If the compound is to be used in a reaction, ensure the reaction vessel is dry and purged with an inert gas.
-
Add this compound to the reaction mixture carefully.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Chemical Disposal
-
This compound is considered hazardous waste and must be disposed of accordingly.[1]
-
Collect waste material in a suitable, labeled, and tightly sealed container.[7]
-
Do not mix with other waste streams.[2]
-
Dispose of the contents and container at an approved waste disposal plant.[1][2]
-
Under no circumstances should this chemical be allowed to enter drains or the environment.[1][2]
3.2. Container Disposal
-
Empty containers should be handled as if they still contain the product.[2]
-
If permissible by local regulations, containers may be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.
-
Once properly decontaminated, deface the labels on the container before disposal.
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound 97 4755-50-4 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
